Technical Documentation Center

Uridine triphosphate (trisodium salt) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Uridine triphosphate (trisodium salt)

Core Science & Biosynthesis

Foundational

Technical Guide: Biochemical Mechanism & Application of UTP Trisodium Salt

Executive Summary & Chemical Profile[1] Uridine 5'-triphosphate (UTP) is a pyrimidine nucleotide acting as a central metabolic node.[1][2] While often categorized simply as an RNA precursor, its role extends into glycoge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Uridine 5'-triphosphate (UTP) is a pyrimidine nucleotide acting as a central metabolic node.[1][2] While often categorized simply as an RNA precursor, its role extends into glycogen biosynthesis, lipid glycosylation, and purinergic signaling.

In experimental and pharmaceutical contexts, UTP Trisodium Salt (CAS 19817-92-6) is the standard reagent form.[1] The trisodium formulation is selected for superior solubility (>100 mg/mL in water) and pH stability compared to the free acid, which is prone to rapid hydrolysis.[1]

Chemical Identity
PropertyDetail
IUPAC Name Uridine 5'-(tetrahydrogen triphosphate), trisodium salt
Molecular Formula

Molecular Weight ~550.09 g/mol
Physiological Charge At pH 7.4, UTP exists primarily as

.[1] The trisodium salt dissociates to release 3

and

/

(depending on buffer pH).[1]
Stability Hygroscopic.[3] Stable at -20°C for 6-12 months. Aqueous solutions are labile; susceptible to phosphatase contamination and spontaneous hydrolysis at acidic pH.

Biochemical Mechanisms: The Metabolic Hub

UTP does not function in isolation.[1][4][5] It is the rate-limiting substrate for cytidine nucleotide synthesis and the obligate activator of glucose for glycogen storage.

CTP Synthetase: The UTP CTP Conversion

The conversion of UTP to CTP by CTP Synthetase (CTPS) is the final committed step in pyrimidine biosynthesis.[6][7] This reaction is critical for maintaining the balance between uridine and cytidine pools, which is essential for accurate DNA/RNA replication.

  • Mechanism: CTPS uses ATP to phosphorylate the O4 position of UTP, creating a reactive 4-phospho-UTP intermediate.[1][7][8] Ammonia, derived from glutamine hydrolysis, attacks this intermediate to form CTP.[7]

  • Regulation:

    • Allosteric Activation: GTP promotes glutamine hydrolysis (balancing Purine/Pyrimidine ratios).[1][7]

    • Feedback Inhibition: CTP inhibits the enzyme, preventing overaccumulation.[9]

Glycogenesis & UDP-Glucose

UTP is the energy currency for carbohydrate activation.[1][4][5][10]

  • Enzyme: UDP-glucose pyrophosphorylase.[1][5][11][12]

  • Reaction:

    
    .
    
  • Thermodynamics: The subsequent hydrolysis of pyrophosphate (

    
    ) by inorganic pyrophosphatase drives this reaction forward, making UDP-glucose the irreversible donor for Glycogen Synthase.[1]
    
Pathway Visualization

The following diagram illustrates the centrality of UTP in salvage, de novo synthesis, and carbohydrate metabolism.

PyrimidineMetabolism cluster_inputs Uridine Uridine UMP UMP Uridine->UMP Uridine Kinase Orotate Orotate Orotate->UMP De Novo Pathway UDP UDP UMP->UDP UMP Kinase UTP UTP (Trisodium) UDP->UTP NDP Kinase CTP CTP UTP->CTP CTP Synthetase (Gln + ATP -> Glu + ADP) RNA RNA Synthesis UTP->RNA RNA Polymerase UDP_Glc UDP-Glucose UTP->UDP_Glc UDP-Glucose Pyrophosphorylase (+ G-1-P) CTP->UTP Feedback Inhibition Glycogen Glycogen UDP_Glc->Glycogen Glycogen Synthase

Figure 1: UTP acts as the divergence point for RNA synthesis, CTP production, and Glycogenesis.[1]

Extracellular Signaling: The P2Y Receptor Pathway

Beyond metabolism, UTP is a potent extracellular signaling molecule (purinergic signaling).[1] It acts primarily through P2Y2 and P2Y4 G-protein coupled receptors (GPCRs).[1][13]

  • Physiological Context: Released by damaged cells or mechanically stressed endothelium, UTP signals for vasodilation, chloride secretion (cystic fibrosis target), and phagocyte recruitment.[1]

  • Mechanism:

    • UTP binds P2Y2 (Gq-coupled).[1]

    • Activation of Phospholipase C

      
       (PLC
      
      
      
      ).[1]
    • Hydrolysis of

      
       into 
      
      
      
      and Diacylglycerol (DAG).[1]
    • 
       triggers 
      
      
      
      release from the ER.[1]

P2YSignaling UTP_Ex Extracellular UTP P2Y2 P2Y2 Receptor (GPCR) UTP_Ex->P2Y2 Gq Gq Protein P2Y2->Gq PLC PLC-beta Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Channel Open PKC PKC Activation DAG->PKC

Figure 2: The Gq-coupled cascade activated by UTP Trisodium Salt in pharmacological assays.

Experimental Protocols: High-Yield In Vitro Transcription (IVT)[1]

For researchers utilizing UTP Trisodium Salt for mRNA synthesis (e.g., vaccine development, probe synthesis), the following protocol addresses the critical "Magnesium Depletion Effect."

The Problem: UTP (and other NTPs) strongly chelate


.[1] If you add equimolar 

and NTPs, the free

available for T7 RNA Polymerase catalysis drops near zero, halting the reaction.[1]
Reagent Preparation
  • Stock Solution: Prepare 100 mM UTP Trisodium Salt in DEPC-treated water.

  • Neutralization: Check pH.[1] If < 7.0, adjust carefully with Tris-base.[1] (Commercial Trisodium salts are usually pH 7.0-8.0).[1]

  • Storage: Aliquot into single-use volumes to prevent freeze-thaw degradation. Store at -20°C.

Optimized IVT Protocol (High Yield)
ComponentFinal Conc.Notes
Template DNA 30-50 ng/µLLinearized plasmid or PCR product.[1]
UTP Trisodium 5 mMHigh concentration for yield.
ATP, CTP, GTP 5 mM eachBalanced NTP pool.

24 - 30 mM CRITICAL: Must exceed total NTP conc. (20 mM total NTPs).[1] Excess free

(~4-10 mM) is required for enzyme activity.[1]
DTT 10 mMReduces enzyme oxidation.[1]
Spermidine 2 mMStabilizes DNA template and RNA product.
T7 RNA Polymerase High Conc.Use "High Yield" enzyme variants.
Inorganic Pyrophosphatase 0.005 U/µLBreaks down PPi byproduct which precipitates

and inhibits reaction.[1]

Workflow Steps:

  • Thaw all reagents on ice. Vortex UTP stock to ensure homogeneity (salts can stratify).[1]

  • Assemble reaction at room temperature in this order: Water

    
     Buffer (
    
    
    
    )
    
    
    NTPs
    
    
    Template
    
    
    Enzyme.
    • Why? Adding enzyme to water/buffer prevents denaturation by concentrated salt/NTPs.

  • Incubate at 37°C for 2-4 hours.

    • Note: If solution becomes cloudy, it is likely Magnesium Pyrophosphate precipitation. Add more Pyrophosphatase, not more Mg.

  • DNase Treatment: Add DNase I to degrade template.[1]

  • Purification: LiCl precipitation or Silica column.

Drug Development Implications[2][13]

  • P2Y Agonists: UTP analogues (e.g., diquafosol) are developed for dry eye disease by stimulating P2Y2 receptors to increase mucin and aqueous secretion.[1]

  • Antivirals: Modified UTP analogues act as chain terminators for viral RNA polymerases (e.g., in Hepatitis C or COVID-19 therapeutics).[1]

  • Oncology: CTPS inhibitors (e.g., 3-deazauridine) starve cancer cells of CTP, arresting DNA replication.[1] UTP depletion is a marker of efficacy in these treatments.

References

  • CTP Synthetase Mechanism: Endrizzi, J. A., et al. (2004).[1] "Crystal structures of CTP synthetase reveal ATP, UTP, and glutamine binding sites." Proceedings of the National Academy of Sciences. Link

  • P2Y Receptor Signaling: Erb, L., & Weisman, G. A. (2012).[1] "Coupling of P2Y receptors to G proteins and other signaling pathways." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Glycogen Synthesis: Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002).[1] "Glycogen Metabolism."[5] Biochemistry.[1][2][3][4][5][7][11][12][14][15] 5th edition. Link

  • In Vitro Transcription Optimization: Beckert, B., & Masquida, B. (2011).[1] "Synthesis of RNA by In Vitro Transcription." Methods in Molecular Biology. Link

  • UTP Chemical Properties: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 6133, Uridine triphosphate." Link

Sources

Exploratory

An In-depth Technical Guide to UTP Trisodium Salt as a P2Y2 Receptor Agonist in Purinergic Signaling

Abstract Extracellular nucleotides, such as Uridine-5'-triphosphate (UTP), function as critical signaling molecules in a sophisticated intercellular communication network known as purinergic signaling.[1] UTP, often util...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Extracellular nucleotides, such as Uridine-5'-triphosphate (UTP), function as critical signaling molecules in a sophisticated intercellular communication network known as purinergic signaling.[1] UTP, often utilized in its stable trisodium salt form for research, exerts its effects primarily through the activation of specific P2Y family G protein-coupled receptors (GPCRs). This guide focuses on the P2Y2 receptor, for which UTP and Adenosine-5'-triphosphate (ATP) are equipotent endogenous agonists.[2][3] Activation of the P2Y2 receptor initiates a cascade of diverse intracellular signaling pathways, playing pivotal roles in a multitude of physiological and pathophysiological processes, including inflammation, wound healing, ion transport, and cancer progression.[4][5] This document provides a comprehensive overview of the P2Y2 receptor's mechanism of action upon UTP binding, details its multifaceted biological roles, presents validated experimental protocols for its study, and discusses its significance as a therapeutic target.

The Landscape of Purinergic Signaling

Purinergic signaling is a form of extracellular communication mediated by purine and pyrimidine nucleotides and nucleosides, such as ATP and UTP.[1] These molecules are released from cells under various conditions, including mechanical stress, hypoxia, and apoptosis, acting as local messengers to activate specific purinergic receptors on adjacent cells.[5][6] This system is fundamental to regulating a vast array of biological functions.

The receptors of this system are broadly divided into two families:

  • P1 Receptors: G protein-coupled receptors that are activated by adenosine.

  • P2 Receptors: Activated by nucleotides like ATP, ADP, UTP, and UDP. This family is further subdivided into:

    • P2X Receptors: Ligand-gated ion channels that mediate fast, ionotropic responses.[7]

    • P2Y Receptors: A family of eight distinct GPCRs in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14) that mediate slower, metabotropic responses through G protein coupling.[8][9]

The P2Y2 receptor is a key member of this family, distinguished by its activation by both UTP and ATP with similar potency.[2][10] This characteristic makes it a crucial sensor for cellular stress or injury, where both nucleotides are often co-released.[2]

The P2Y2 Receptor: A Molecular Deep Dive

The P2Y2 receptor is a class A GPCR, featuring the canonical seven-transmembrane helical structure.[8] It is widely expressed in numerous tissues, including the lungs, kidneys, heart, brain, and on various immune and epithelial cells, underscoring its broad physiological importance.[4][7]

2.1. Mechanism of Action: UTP-Mediated Signal Transduction

The binding of UTP trisodium salt to the P2Y2 receptor triggers a conformational change, leading to the activation of multiple heterotrimeric G proteins in a cell-type-dependent manner. This initiates complex downstream signaling cascades.

The most well-characterized pathway for P2Y2 signaling is through its coupling to Gαq/11 proteins.[3][11] This cascade is central to many of the receptor's functions.

  • PLC Activation: Activated Gαq/11 stimulates phospholipase C (PLC).[11]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11][12]

  • PKC Activation: The combination of elevated intracellular Ca2+ and membrane-bound DAG activates members of the Protein Kinase C (PKC) family.[10]

  • Downstream Effects: Activated PKC phosphorylates a wide range of target proteins, leading to cellular responses such as the synthesis and release of inflammatory mediators (e.g., prostaglandins), changes in gene expression, and regulation of ion channels.[4][7]

Gq_Pathway cluster_membrane Plasma Membrane UTP UTP Trisodium Salt P2Y2R P2Y2 Receptor UTP->P2Y2R Binds Gq Gαq/11 P2Y2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Responses (e.g., Cytokine Release) PKC->Response Phosphorylates Targets

Caption: Canonical Gq/11 signaling pathway activated by UTP.

Beyond the Gq/11 pathway, the P2Y2 receptor can also couple to other G proteins, such as Go and G12, to regulate cytoskeletal dynamics.[4]

  • Go Activation: Leads to the activation of the small GTPase Rac.[4]

  • G12 Activation: Results in the stimulation of the small GTPase RhoA.[4]

Both Rac and RhoA are master regulators of the actin cytoskeleton. Their activation by the P2Y2 receptor, often in concert with interactions with αvβ3 integrins, is critical for processes like cell migration, morphological changes, and the formation of stress fibers.[4] This pathway is fundamental to the role of P2Y2 in wound healing and cancer metastasis.

Rho_Rac_Pathway cluster_Go Go Pathway cluster_G12 G12 Pathway UTP UTP P2Y2R P2Y2 Receptor UTP->P2Y2R Integrin αvβ3 Integrin P2Y2R->Integrin Interacts Go Go P2Y2R->Go Activates G12 G12 P2Y2R->G12 Activates Rac Rac Go->Rac Activates Cytoskeleton Actin Cytoskeleton Remodeling Rac->Cytoskeleton RhoA RhoA G12->RhoA Activates RhoA->Cytoskeleton Migration Cell Migration & Morphological Changes Cytoskeleton->Migration

Caption: P2Y2 receptor signaling via Go/Rac and G12/RhoA pathways.
Physiological and Pathophysiological Significance

The widespread expression and complex signaling of the P2Y2 receptor translate into its involvement in a diverse range of biological processes in both health and disease.[4][5]

System/Process Role of UTP/P2Y2 Signaling Therapeutic Relevance References
Ocular Surface Stimulates mucin and water secretion from conjunctival epithelial cells, enhancing tear film stability.Dry Eye Disease[4][11]
Respiratory System Modulates chloride secretion and mucosal hydration in airway epithelia.Cystic Fibrosis[4][5][11]
Inflammation Mediates immune cell recruitment, phagocytosis, and release of proinflammatory cytokines.Inflammatory Bowel Disease, Gout[4][5][13]
Wound Healing Promotes migration and proliferation of keratinocytes and fibroblasts, contributing to epithelial repair.Chronic Wounds[4][11]
Cardiovascular Regulates vascular tone (vasodilation/vasoconstriction) and blood pressure.Hypertension[6][14]
Nervous System Implicated in neuroprotection by promoting non-amyloidogenic processing of amyloid precursor protein.Alzheimer's Disease[4][9][12]
Oncology Modulates cancer cell adhesion, migration, and matrix remodeling, influencing metastasis.Breast Cancer, Gastric Cancer[4][5][15]
Renal System Inhibits the epithelial sodium channel (ENaC) in the distal nephron, promoting Na+ excretion.Salt-Resistant Hypertension[14]
Key Experimental Methodologies

Studying the effects of UTP trisodium salt on P2Y2 receptor signaling requires robust and validated methodologies. The following protocols provide a framework for key in vitro assays.

4.1. Protocol: In Vitro Assessment of P2Y2 Activation via Calcium Imaging

Causality: This assay directly measures the functional consequence of the canonical Gq/PLC/IP3 pathway activation, which is a rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i). It is a primary method for confirming receptor activation and characterizing agonist potency.

Calcium_Workflow A 1. Seed P2Y2-expressing cells on glass-bottom dish B 2. Load cells with Ca²⁺-sensitive dye (e.g., Fura-2 AM) A->B C 3. Place dish on fluorescence microscope stage B->C D 4. Acquire baseline fluorescence (e.g., 340/380nm excitation ratio) C->D E 5. Add UTP Trisodium Salt (Agonist) D->E F 6. Continuously record fluorescence changes E->F G 7. Analyze data: Calculate ratio change to determine [Ca²⁺]i mobilization F->G

Caption: Experimental workflow for calcium imaging assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cells endogenously or exogenously expressing the P2Y2 receptor (e.g., human astrocytoma 1321N1 cells, human RPE cells) onto glass-bottom imaging dishes.[3][16] Culture until they reach 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer solution containing a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (e.g., 2-5 µM), in a physiological salt solution (e.g., HBSS).

    • Wash the cells once with the salt solution.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

  • Preparation for Imaging:

    • Wash the cells twice with the salt solution to remove extracellular dye.

    • Add fresh salt solution to the dish.

    • Mount the dish onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging and live-cell perfusion.

  • Data Acquisition:

    • Allow cells to equilibrate on the microscope stage for 5-10 minutes.

    • Begin recording, alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and capturing emission at ~510 nm.

    • Record a stable baseline fluorescence ratio for 1-2 minutes.

  • Agonist Stimulation:

    • Using the perfusion system, apply a known concentration of UTP trisodium salt to the cells.

    • Continue recording the fluorescence ratio to capture the transient increase in [Ca²⁺]i.

  • Data Analysis:

    • For each cell or region of interest, calculate the ratio of fluorescence intensities (F340/F380).

    • Plot the ratio change over time. The peak of this plot represents the maximal Ca²⁺ mobilization in response to UTP.

    • EC50 values can be determined by performing a dose-response curve with varying concentrations of UTP.[16]

4.2. Protocol: Quantification of Inositol Phosphate (IP) Accumulation

Causality: This biochemical assay provides a direct and cumulative measure of PLC activity by quantifying its enzymatic product, inositol phosphate. The inclusion of LiCl is critical as it blocks inositol monophosphatases, preventing the degradation of IPs and allowing them to accumulate for reliable measurement. This method offers a robust, albeit lower-throughput, alternative to calcium imaging.[17][18]

Step-by-Step Methodology:

  • Cell Labeling:

    • Seed P2Y2-expressing cells in multi-well plates (e.g., 12- or 24-well).

    • Incubate the cells overnight (18-24 hours) in inositol-free medium supplemented with [³H]myo-inositol (e.g., 0.5-1.0 µCi/mL) to label the cellular phosphoinositide pools.[19]

  • Pre-incubation:

    • Wash the cells with serum-free medium to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells for 15-30 minutes in a physiological buffer containing 10 mM Lithium Chloride (LiCl).[19] (Self-Validating Step: LiCl is essential to block IP degradation).

  • Agonist Stimulation:

    • Add varying concentrations of UTP trisodium salt to the wells. Include a vehicle control.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[19]

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M) or trichloroacetic acid.

    • Incubate on ice for 30 minutes to lyse the cells and precipitate macromolecules.

    • Neutralize the acid extract with a suitable base (e.g., KOH).

  • Purification and Quantification:

    • Separate the total inositol phosphates from free [³H]myo-inositol and other molecules using gravity-flow anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

    • Elute the total [³H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

    • Quantify the radioactivity in the eluate using liquid scintillation counting.

  • Data Analysis:

    • Express the results as counts per minute (CPM) or as a percentage of the response to a maximal agonist concentration.

    • Plot the data to generate dose-response curves and calculate EC50 values.

Role in Drug Discovery and Development

The P2Y2 receptor's involvement in numerous pathologies makes it an attractive therapeutic target.[20][21] UTP trisodium salt and its more stable analogs serve as crucial pharmacological tools to validate these therapeutic hypotheses.

  • P2Y2 Agonists: The development of selective P2Y2 agonists has led to approved therapies. Diquafosol tetrasodium , a UTP analog, is used as a topical treatment for dry eye disease, leveraging the receptor's ability to stimulate fluid and mucin secretion.[11][22] Agonists have also been investigated for cystic fibrosis to improve mucociliary clearance.[11][23]

  • P2Y2 Antagonists: The development of potent and selective antagonists, such as AR-C118925 , has been instrumental in dissecting the specific contributions of the P2Y2 receptor in complex biological systems and validating it as a target for diseases driven by chronic inflammation, fibrosis, or cancer metastasis.[3][20][21]

Conclusion

UTP trisodium salt is an indispensable tool for probing the function of the P2Y2 receptor, a highly versatile signaling hub in the purinergic network. Its activation of the receptor initiates a complex web of intracellular events, primarily through Gq/11 and G12/13 proteins, to regulate a remarkable spectrum of cellular behaviors. The deep understanding of these pathways, facilitated by the robust experimental methodologies detailed herein, continues to uncover the critical roles of P2Y2 signaling in maintaining physiological homeostasis and driving disease. This knowledge provides a solid foundation for the ongoing development of novel therapeutics targeting this receptor for a wide range of clinical conditions, from ocular surface disorders to inflammatory diseases and cancer.

References
  • P2Y 2 Receptor Signaling in Health and Disease. (2025). MDPI.
  • Purinergic signalling. Wikipedia.
  • Intracellular signaling pathways activated by the P2Y 2.
  • Neuroprotective roles of the P2Y2 receptor. PMC.
  • What are P2Y2 receptor agonists and how do they work?. (2024).
  • Purinergic signaling through the P2Y2 receptor regulates osteocytes' mechanosensitivity. (2024). Journal of Cell Science.
  • P2Y Purinergic Receptor Signaling P
  • From UTP to AR-C118925, the Discovery of a Potent non Nucleotide Antagonist of the P2Y2 Receptor.
  • P2Y2 receptor activation decreases blood pressure and increases renal Na+ excretion. (2011).
  • P2Y2 Receptor Signaling in Health and Disease. PMC.
  • Purinergic Signaling in the Regulation of Gout Flare and Resolution. (2021). Frontiers in Immunology.
  • Control of Macrophage Inflammation by P2Y Purinergic Receptors. (2021). MDPI.
  • P2Y 2 R structure and domains.
  • P2Y receptor. Wikipedia.
  • Purinergic Signaling in the Cardiovascular System. (2017).
  • Discovery of P2Y2 Receptor Antagonist Scaffolds through Virtual High-Throughput Screening. (2022).
  • Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies. (2020). Biochimica et Biophysica Acta (BBA) - General Subjects.
  • P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System. (2014). MDPI.
  • Role of the Purinergic P2Y2 Receptor in Pulmonary Hypertension. (2021). MDPI.
  • ADP stimulation of inositol phosphates in hepatocytes: role of conversion to ATP and stimulation of P2Y2 receptors. (2003). British Journal of Pharmacology.
  • Pharmacology and structure of P2Y receptors. (2016). Neuropharmacology.
  • P2Y2 receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Cryo-EM structure of ATP-bound P2Y purinoceptor 2-miniGo-scFv16 complex. (2025). RCSB PDB.
  • Structures of the physiological P2Y2 receptor agonists ATP (1a), UTP...
  • P2RY2 purinergic receptor P2Y2 [ (human)]. (2025). NCBI Gene.
  • HHS Public Access. Author Manuscript.
  • Inositol phosphate production in 1321N1 cells stably expressing the human P2Y2 receptor.
  • Distinct P2Y Receptor Subtypes Regulate Calcium Signaling in Human Retinal Pigment Epithelial Cells. (2008).
  • UTP as an Extracellular Signaling Molecule. American Thoracic Society Journals.
  • P2Y2 Receptor Agonist. MedChemExpress.
  • P2Y2-receptor-mediated activation of a contralateral, lanthanide-sensitive calcium entry pathway in the human airway epithelium. (2004). British Journal of Pharmacology.
  • Uridine-5'-triphosphate [UTP] trisodium salt, P2Y receptor agonist. Abcam.
  • Ca2+]i responses induced by P2Y receptor agonists in astrocytes.
  • ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. The FASEB Journal.
  • Design, Synthesis, and Evaluation of a New Chemotype Fluorescent Ligand for the P2Y2 Receptor. (2024). ACS Medicinal Chemistry Letters.
  • Ca2+ signalling by P2Y receptors in cultured rat aortic smooth muscle cells. (2008). British Journal of Pharmacology.
  • Functional expression of P2Y2 receptor and trafficking of the receptor. (2006).
  • Activation of Purinergic P2Y2 Receptor Protects the Kidney Against Renal Ischemia and Reperfusion Injury in Mice. (2024). MDPI.
  • P2Y2 agonist induces mucin secretion via Ca2+- and inositol 1,4,5-triphosphate-dependent pathway in human middle ear epithelial cells. (2005). Hearing Research.
  • P2Y2 receptor blockage attenuates ALD inflammation. (2022). Drug Design, Development and Therapy.
  • Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925. PMC.

Sources

Foundational

Thermodynamic &amp; Kinetic Stability: UTP Trisodium Salt vs. ATP

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of Uridine-5'-triphosphate (UTP) trisodium salt compared to Adenosine-5'-triphosphate (ATP). It is designed for researchers re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of Uridine-5'-triphosphate (UTP) trisodium salt compared to Adenosine-5'-triphosphate (ATP). It is designed for researchers requiring precise control over nucleotide handling in drug development and enzymatic assays.

Technical Whitepaper | Application Note 04-2026

Executive Summary

While UTP and ATP are often treated as bioenergetically equivalent (


), their stability profiles in solution differ due to the structural properties of their nucleobases (pyrimidine vs. purine). UTP trisodium salt  exhibits superior resistance to N-glycosidic bond cleavage compared to ATP under acidic conditions but shares the same susceptibility to phosphoanhydride hydrolysis. This guide details the physicochemical mechanisms governing these differences and provides a self-validating protocol for stability assessment.

Part 1: Structural & Thermodynamic Foundations

The Bioenergetic Equivalence Myth

In metabolic modeling, UTP and ATP are often interchangeable. However, in in vitro formulations, the "trisodium" designation of UTP and the "disodium" designation often seen with ATP reflect critical differences in protonation states required for stability.

FeatureATP (Adenosine-5'-triphosphate)UTP (Uridine-5'-triphosphate)
Base Class Purine (Bicyclic)Pyrimidine (Monocyclic)

(Hydrolysis)


Base pKa N1 (Ring): ~3.5 (Protonation destabilizes)N3 (Ring): ~9.2 (Deprotonation stabilizes)
Primary Instability Depurination (Acid) + HydrolysisHydrolysis (Base/Thermal)
Salt Stoichiometry Typically

Typically

The "Trisodium" Factor

The commercially available UTP trisodium salt is formulated to neutralize the three ionizable protons of the triphosphate chain (pKa ~1-2) and maintain the solution pH above the pKa of the secondary phosphate dissociations.

  • ATP: Adenine is a weak base. At neutral pH, it is uncharged.

  • UTP: Uracil has an imide group (N3-H) with a pKa

    
     9.2. In basic solutions (pH > 9.5), this deprotonates, creating a tetra-anionic species (
    
    
    
    ). The "Trisodium" form usually yields a solution pH of 7.0–8.0, balancing solubility without triggering alkaline hydrolysis.

Part 2: Hydrolysis Kinetics & Degradation Pathways

The Two Modes of Degradation

Nucleotide degradation follows two distinct kinetic pathways. Understanding which pathway dominates is essential for choosing the correct buffer system.

  • Phosphoanhydride Hydrolysis (Universal): Both ATP and UTP lose terminal phosphates (

    
     and 
    
    
    
    ) via nucleophilic attack by water. This is catalyzed by divalent cations (
    
    
    ) and heat.
  • N-Glycosidic Cleavage (Base Specific):

    • ATP (Purine): Highly susceptible to acid-catalyzed depurination. The protonation of N7 or N3 weakens the C1'–N9 bond, releasing free adenine.

    • UTP (Pyrimidine): The C1'–N1 bond in pyrimidines is significantly more stable against acid hydrolysis. Therefore, UTP is kinetically more stable than ATP in slightly acidic buffers (pH 4.0–6.0).

Degradation Pathway Diagram

The following diagram illustrates the parallel degradation pathways, highlighting the unique depurination risk for ATP.

NucleotideDegradation cluster_ATP ATP Instability Pathways cluster_UTP UTP Instability Pathways ATP ATP ADP ADP + Pi ATP->ADP Hydrolysis (pH > 8, Mg2+) AMP AMP + PPi ATP->AMP Hydrolysis Adenine Free Adenine (Depurination) ATP->Adenine Acid Cleavage (pH < 5) UTP UTP Trisodium Adenine->UTP UTP resists this pathway UDP UDP + Pi UTP->UDP Hydrolysis (Universal) UMP UMP + PPi UTP->UMP Hydrolysis

Figure 1: Comparative degradation pathways. Note ATP's susceptibility to acid-catalyzed depurination (Red path), a risk largely absent in UTP.

Part 3: Experimental Protocol for Stability Assessment

To validate the quality of UTP trisodium salt versus ATP in your specific buffer, use this Ion-Pair Reverse Phase HPLC (IP-RP-HPLC) method. This method is superior to standard C18 because it resolves highly polar triphosphates.

Method Parameters[3]
  • Column: C18 analytical column (e.g., 5 µm, 250 x 4.6 mm) suitable for aqueous mobile phases.

  • Mobile Phase A: 100 mM Potassium Phosphate (pH 6.5) + 10 mM Tetrabutylammonium hydroxide (TBAH) as the ion-pairing agent.

  • Mobile Phase B: Acetonitrile (ACN) + 5 mM TBAH.

  • Detection: UV at 254 nm (Standard for nucleotides).[1][2][3]

  • Flow Rate: 1.0 mL/min.

Workflow Logic
  • Preparation: Dissolve UTP Trisodium and ATP Disodium in degassed water to 10 mM stocks.

  • Stress Testing: Aliquot samples into three conditions:

    • Control: -80°C immediately.

    • Thermal Stress: 37°C for 24 hours.

    • Acid Stress: pH 4.0 buffer for 4 hours.

  • Analysis: Inject 10 µL. Calculate % Purity based on Area Under Curve (AUC).

Expected Results
Stress ConditionATP ProfileUTP ProfileInterpretation
Neutral (pH 7, 37°C) ~5% degradation to ADP~5% degradation to UDPEquivalent thermal hydrolysis.
Acidic (pH 4, 25°C) >10% degradation (ADP + Adenine)<2% degradationUTP is superior in acidic media.
Freeze/Thaw (10x) ~3% degradation~3% degradationPhysical shear affects both equally.

Part 4: Implications for Drug Development & Storage

P2Y Receptor Agonists

UTP is a potent agonist for P2Y2 and P2Y4 receptors. In drug formulations (e.g., for cystic fibrosis or dry eye disease), the stability of the trisodium salt is critical.

  • Recommendation: Formulate UTP agonists in buffered saline (pH 7.4) with 0.1 mM EDTA . EDTA sequesters trace divalent cations (

    
    ) which catalyze auto-oxidation and hydrolysis.
    
Storage Best Practices

The "Trisodium" salt is hygroscopic .[4] Moisture absorption leads to local pH drops and hydrolysis.

  • Lyophilized Powder: Store at -20°C in a desiccator.

  • In Solution: Aliquot into single-use volumes. Avoid freeze-thaw cycles.

  • Buffer Choice: Use Tris-HCl or HEPES (pH 7.5). Avoid Phosphate buffers for long-term storage if freezing, as phosphate precipitates cause severe pH shifts during the freezing process (eutectic phase acidity).

References

  • NCBI PubChem. (2024). Uridine 5'-triphosphate.[5][4] National Library of Medicine. Available at: [Link]

  • Journal of Biological Chemistry. (1969). Thermodynamic Data for the Hydrolysis of Adenosine Triphosphate. Available at: [Link]

Sources

Exploratory

Technical Guide: UTP Trisodium Salt – Pharmacological Profiling &amp; Binding Affinity for P2Y4 vs. P2Y6 Receptors

Topic: UTP Trisodium Salt Binding Affinity to P2Y4 and P2Y6 Receptors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Technical Summary Uridine 5'-tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UTP Trisodium Salt Binding Affinity to P2Y4 and P2Y6 Receptors Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Summary

Uridine 5'-triphosphate (UTP) trisodium salt is a widely utilized pyrimidine nucleotide agonist in purinergic receptor research. Its pharmacological utility acts as a critical discriminator between specific G protein-coupled receptor (GPCR) subtypes within the P2Y family.

This guide provides a rigorous technical analysis of UTP trisodium salt's binding affinity and functional potency, specifically contrasting its high-affinity agonism at the P2Y4 receptor against its negligible or low-potency interaction with the P2Y6 receptor . Understanding this selectivity profile is paramount for experimental design, particularly when investigating calcium signaling pathways in heterogeneous tissue types where multiple P2Y subtypes are co-expressed.

Key Pharmacological Differentiator:

  • P2Y4: UTP is the primary endogenous agonist (Human

    
     nM).
    
  • P2Y6: UDP is the primary agonist; UTP displays weak to negligible activity, often requiring enzymatic degradation to UDP to elicit a response.

Physicochemical Profile: UTP Trisodium Salt

For reproducible in vitro assays, the physicochemical stability of the ligand is as critical as its affinity. The trisodium salt form is preferred for its enhanced aqueous solubility and stability compared to the free acid.

PropertySpecification
Chemical Name Uridine 5'-triphosphate trisodium salt
Molecular Formula

Molecular Weight 550.09 g/mol
Solubility Water:

75 mM (Clear, Colorless)
Storage Stability -20°C (Solid); Aqueous solutions should be aliquoted to avoid freeze-thaw cycles.
pH Stability Optimal stability at pH 7.0–7.5; rapid hydrolysis occurs in acidic media.

Receptor Pharmacology & Binding Affinity

P2Y4 Receptor: The Primary Target

The P2Y4 receptor is a


-coupled GPCR. UTP is established as the full agonist for this receptor.[1] However, a critical species-dependent pharmacological divergence exists that must be accounted for in translational research.

Species-Specific Agonist Profile:

  • Human P2Y4 (hP2Y4): Highly selective for UTP. ATP acts as an antagonist or a competitive inhibitor at the hP2Y4 receptor, failing to elicit calcium mobilization while blocking UTP binding.

  • Rat P2Y4 (rP2Y4): Activated equipotently by both UTP and ATP.[2]

Table 1: Comparative Affinity Data (


) for P2Y4 Activation 
Receptor SpeciesAgonist

Value (Approx.)
Functional Outcome
Human P2Y4 UTP 0.25 – 0.55 µM Full Agonist (

release)
Human P2Y4ATP> 100 µM (Inactive)Antagonist / Competitive Inhibitor
Human P2Y4UDP> 10 µMWeak/Inactive
Rat P2Y4 UTP 0.20 µM Full Agonist
Rat P2Y4ATP0.51 µMFull Agonist

Data Source: Validated via calcium mobilization assays in 1321N1 astrocytoma cells.[3] [1, 2]

P2Y6 Receptor: The Selectivity Control

The P2Y6 receptor is structurally distinct and is the primary receptor for UDP (Uridine 5'-diphosphate).

Scientific Integrity Note: Many commercial catalogs list UTP as a "P2Y agonist" broadly. However, for P2Y6, UTP is not the preferred ligand. High concentrations of UTP may elicit a P2Y6 response only due to:

  • Trace contamination of UDP in the UTP sample.

  • Ectonucleotidase activity (e.g., NTPDases) on the cell surface degrading UTP

    
     UDP during the assay incubation period.
    

Table 2: P2Y6 Receptor Selectivity Profile

AgonistAffinity / Potency (

)
Selectivity Ratio (UDP/UTP)
UDP 0.05 – 0.30 µM Reference (1.0)
UTP> 10 – 100 µM> 100-fold lower potency
5-OMe-UDP~0.008 µMHigh Potency Synthetic Agonist

Key Takeaway: If observing P2Y6 activation with UTP, verify sample purity and consider adding ectonucleotidase inhibitors to confirm the signal is not UDP-mediated. [3, 4]

Signal Transduction Pathways

Both P2Y4 and P2Y6 couple primarily to the


 heterotrimeric G-protein family. Activation triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of 

into

and Diacylglycerol (DAG). The primary readout for binding affinity assays is the release of intracellular calcium (

) from the Endoplasmic Reticulum (ER).

G Ligand UTP Trisodium Receptor P2Y4 Receptor (GPCR) Ligand->Receptor Binding (Kd ~200nM) Gprotein Gq/11 Protein Activation Receptor->Gprotein GTP Exchange Effector Phospholipase C-β (PLC-β) Gprotein->Effector Stimulation IP3 IP3 (Second Messenger) Effector->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->Effector ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Ligand Gating CaRelease Intracellular Ca2+ Release ER->CaRelease Ca2+ Efflux Response Cellular Response (Secretion/Migration) CaRelease->Response Signal Amplification

Figure 1: Canonical


-coupled signaling cascade activated by UTP binding to P2Y4 receptors.

Experimental Methodology: Calcium Mobilization Assay

To determine binding affinity (


) functionally, a kinetic Calcium Mobilization Assay is the industry standard. This protocol is self-validating through the use of positive (Ionomycin) and negative (Buffer) controls.
Protocol: Kinetic Fluorescence Measurement

Objective: Quantify UTP-induced


 flux in P2Y4-expressing cells (e.g., 1321N1-hP2Y4).

Materials:

  • Dye: Fluo-4 AM or Fura-2 AM (Ca2+ indicators).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (Fatty acid-free).

  • Ligand: UTP Trisodium Salt (prepare 100 mM stock in water).

Step-by-Step Workflow:

  • Cell Seeding: Plate cells at 50,000 cells/well in 96-well black-wall/clear-bottom plates. Incubate 24h to reach 90% confluency.

  • Dye Loading:

    • Wash cells with assay buffer.

    • Incubate with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 for 45 min at 37°C.

    • Causality: Pluronic acid facilitates dye solubilization; esterase activity inside the cell cleaves AM esters, trapping the dye.

  • Baseline Stabilization: Wash cells 2x to remove extracellular dye. Incubate in buffer for 20 min at RT to allow de-esterification.

  • Compound Addition & Measurement:

    • Use a FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader.[4]

    • Record baseline fluorescence (

      
      ) for 10 seconds.
      
    • Inject UTP (serial dilutions:

      
       M to 
      
      
      
      M).
    • Record emission (520 nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
       or Max - Min fluorescence.
      
    • Fit data to a sigmoidal dose-response equation (Hill slope) to derive

      
      .
      

Workflow cluster_0 Preparation Phase cluster_1 Kinetic Phase cluster_2 Analysis Phase Step1 Cell Seeding (96-well Black) Step2 Dye Loading (Fluo-4 AM + Pluronic) Step1->Step2 Step3 De-esterification (20 min RT) Step2->Step3 Step4 Baseline Read (10 sec) Step3->Step4 Step5 UTP Injection (Auto-dispense) Step4->Step5 Step6 Signal Capture (120 sec) Step5->Step6 Step7 Calculate Delta F / F0 Step6->Step7 Step8 Curve Fitting (Sigmoidal Dose-Response) Step7->Step8

Figure 2: Workflow for High-Throughput Calcium Mobilization Assay.

Therapeutic & Research Implications

The strict selectivity of UTP for P2Y4 over P2Y6 (and P2Y1/12) makes it a valuable tool compound for dissecting purinergic signaling in complex tissues like the airway epithelium and vascular smooth muscle.

  • Cystic Fibrosis (CF) Research: P2Y4 activation stimulates chloride secretion (

    
    ) via 
    
    
    
    -activated chloride channels (CaCC). UTP is investigated as a therapeutic to improve mucociliary clearance, bypassing the defective CFTR channel.
  • Vascular Tone: In rat models, UTP induces vasoconstriction via P2Y4/P2Y2. In humans, the lack of ATP agonism at P2Y4 suggests a specific regulatory role for UTP released under stress or inflammatory conditions.

References

  • Kennedy, C., et al. (2000).[2][5] ATP, an agonist at the rat P2Y4 receptor, is an antagonist at the human P2Y4 receptor. Molecular Pharmacology.

  • Communi, D., et al. (1995).[2] Cloning and functional expression of a human uridine nucleotide receptor. Journal of Biological Chemistry.

  • Nicholas, R.A., et al. (1996). Pharmacological characterization of the human P2Y6 receptor. Molecular Pharmacology.

  • Jacobson, K.A., et al. (2012). Structural modifications of UMP, UDP, and UTP leading to subtype-selective agonists for P2Y2, P2Y4, and P2Y6 receptors. Bioorganic & Medicinal Chemistry.

  • Abbracchio, M.P., et al. (2006). International Union of Pharmacology LVIII: Update on the P2Y G protein-coupled nucleotide receptors. Pharmacological Reviews.

Sources

Foundational

UTP-Dependent Activation of Glucose-1-Phosphate: Mechanistic Enzymology and Assay Development

Topic: UTP-dependent activation of glucose-1-phosphate to UDP-glucose Content Type: Technical Guide / Whitepaper Executive Summary The conversion of Glucose-1-Phosphate (G1P) and UTP into UDP-Glucose (UDPG) and inorganic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UTP-dependent activation of glucose-1-phosphate to UDP-glucose Content Type: Technical Guide / Whitepaper

Executive Summary

The conversion of Glucose-1-Phosphate (G1P) and UTP into UDP-Glucose (UDPG) and inorganic pyrophosphate (PPi) is the committed step in glycogenesis and a critical node in cell wall biosynthesis for pathogens.[1][2][3] Catalyzed by UDP-glucose pyrophosphorylase (UGPase) [EC 2.7.7.9], this reaction represents a classic example of thermodynamic coupling in metabolic engineering.

For drug development professionals, particularly those targeting protozoan parasites (Leishmania, Trypanosoma), UGPase presents a high-value target. This guide moves beyond basic textbook definitions to provide a rigorous analysis of the enzyme’s ordered Bi-Bi mechanism, the thermodynamic necessity of inorganic pyrophosphatase (PPase), and self-validating protocols for kinetic characterization and high-throughput screening (HTS).

Part 1: Mechanistic Enzymology

The Ordered Sequential Bi-Bi Mechanism

Unlike random sequential mechanisms seen in some kinases, eukaryotic UGPase follows a strict Ordered Sequential Bi-Bi mechanism.[3][4][5][6] Understanding this order is prerequisite for designing competitive inhibitors.

  • Substrate Binding: The enzyme (E) first binds UTP (Substrate A) to form the E-UTP complex. This binding induces a conformational change that creates the binding pocket for Glucose-1-Phosphate (Substrate B).

  • Catalysis: The phosphate oxygen of G1P acts as a nucleophile, attacking the

    
    -phosphorus of UTP.[7]
    
  • Product Release: Inorganic pyrophosphate (PPi) is the first product to leave, followed by UDP-Glucose.[4]

Critical Role of Magnesium (


): 
The reaction is obligately dependent on 

. The cation does not merely stabilize structure; it coordinates the

,

, and

phosphates of UTP, lowering the activation energy for the nucleophilic attack. Absence of

results in total catalytic silence.
Visualization: Reaction Coordinate

The following diagram illustrates the ordered binding and release sequence alongside the chemical transformation.

UGPase_Mechanism E UGPase (Free Enzyme) E_UTP E-UTP Complex E->E_UTP Binding (1) E_UTP_G1P E-UTP-G1P (Transition State) E_UTP->E_UTP_G1P Binding (2) E_UDPG E-UDPG Complex E_UTP_G1P->E_UDPG Catalysis & Release (1) E_UDPG->E Release (2) prod_PPi PPi (Pyrophosphate) E_UDPG->prod_PPi prod_UDPG UDP-Glucose E_UDPG->prod_UDPG sub_UTP UTP + Mg²⁺ sub_UTP->E_UTP sub_G1P Glucose-1-Phosphate sub_G1P->E_UTP_G1P

Figure 1: The Ordered Sequential Bi-Bi mechanism of UGPase. Note that UTP must bind before G1P, and PPi is released before UDP-Glucose.

Part 2: Thermodynamic Drivers & Coupled Systems

The Thermodynamic Trap

The standard free energy change (


) of the UGPase reaction is approximately 0 kJ/mol .


In isolation, this reaction would reach equilibrium with significant concentrations of reactants remaining, stalling UDP-glucose production. In biological systems and robust assays, the reaction is driven forward by Inorganic Pyrophosphatase (PPase) , which hydrolyzes PPi into two orthophosphates (Pi).



Expert Insight: When designing a "Forward" assay (synthesis direction), you must include exogenous PPase. This serves two purposes:

  • Mass Action Drive: It removes PPi, preventing the reverse reaction (pyrophosphorolysis).

  • Detection Proxy: It allows the use of phosphate-detection reagents (like Malachite Green) to quantify reaction progress.

Part 3: Experimental Protocols

Protocol A: The "Reverse" Coupled Kinetic Assay (Gold Standard)

While the forward reaction is physiologically relevant, the reverse reaction (Pyrophosphorolysis) is often preferred for kinetic characterization (


, 

) because it can be coupled to NAD(P)H production, allowing continuous spectrophotometric monitoring.

Principle:

  • UDPG + PPi

    
     UTP + G1P[5]
    
  • G1P

    
     Glucose-6-Phosphate (G6P)
    
  • G6P + NADP

    
    
    
    
    
    6-Phosphogluconate + NADPH + H
    
    

Reagents & Setup:

  • Buffer: 50 mM Tris-HCl or HEPES, pH 7.5.

  • Cofactor: 5 mM

    
     (Critical).
    
  • Coupling Enzymes: Phosphoglucomutase (PGM, 2 U/mL), G6P-Dehydrogenase (G6PDH, 2 U/mL).

  • Substrates: UDP-Glucose (variable), PPi (variable), NADP+ (0.5 mM), Glucose-1,6-bisphosphate (1

    
    M - activator for PGM).
    

Step-by-Step Methodology:

  • Blanking: Prepare a master mix without UGPase to establish a baseline absorbance at 340 nm. This controls for any background NADPH generation or substrate degradation.

  • Initiation: Add UGPase enzyme to initiate the reaction.

  • Measurement: Monitor

    
     continuously for 5–10 minutes at 25°C.
    
  • Calculation: Use the extinction coefficient of NADPH (

    
    ) to calculate specific activity.
    
Protocol B: High-Throughput Screening (Forward Direction)

For drug discovery (e.g., Leishmania inhibitors), you must screen in the synthesis direction .

Principle: Detect inorganic phosphate (Pi) generated by the auxiliary enzyme PPase.

Workflow Visualization:

Coupled_Assay Substrates UTP + G1P Intermediates UDP-Glucose + PPi Substrates->Intermediates Synthesis UGPase Target: UGPase UGPase->Intermediates Final_Product 2 Pi (Orthophosphate) Intermediates->Final_Product Hydrolysis Aux_Enzyme Auxiliary: PPase Aux_Enzyme->Final_Product Detection Malachite Green Complex (Abs 620 nm) Final_Product->Detection Colorimetric Reaction

Figure 2: Forward direction coupled assay for HTS. UGPase activity is rate-limiting; PPase must be in excess.

HTS Protocol Steps:

  • Plate Prep: Dispense 5

    
    L of test compound (DMSO) into 384-well plates.
    
  • Enzyme Mix: Add 10

    
    L of UGPase + PPase (excess, >5 U/mL) in reaction buffer. Incubate 10 min.
    
  • Substrate Start: Add 10

    
    L of UTP/G1P mix (
    
    
    
    concentrations).
  • Quench/Read: After 20 min, add Malachite Green reagent. Incubate 15 min. Read Absorbance at 620 nm.

    • Note: Phosphate contamination in buffers/glassware is the #1 cause of assay failure. Use phosphate-free buffers (Tris/HEPES) and dedicated plasticware.

Part 4: Drug Discovery Applications

Target Validation: UGPase is essential for the survival of Leishmania major and Trypanosoma brucei.[1] These parasites rely on UDP-glucose for the synthesis of surface glycoconjugates (lipophosphoglycan) which protect them from the host immune system.

Inhibition Strategies:

  • Active Site: High conservation between human and parasite UGPase active sites makes competitive inhibition difficult (high toxicity risk).

  • Allosteric Sites: Recent structural biology reveals distinct oligomerization interfaces in parasite UGPase. Small molecules preventing tetramerization or allosteric activation are the preferred modality.

Data Summary: Kinetic Parameters (Example)

Parameter Human UGPase (Isoform 1) L. major UGPase Implications for Screening
Oligomeric State Octamer (Active) Monomer/Tetramer eq. Target oligomerization interface.

|


 (UTP)  | ~0.1 - 0.2 mM | ~0.15 mM | Screen at 

to detect competitive inhibitors. | |

(G1P)
| ~0.05 mM | ~0.30 mM | Higher

in parasites suggests G1P pocket variance. | | Regulation | Red-ox regulated | Allosteric | |

References

  • Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase. Source: PubMed / Vertex AI Search URL:[Link]

  • Catalytic Mechanism and Allosteric Regulation of UDP-Glucose Pyrophosphorylase from Leishmania major. Source: ACS Catalysis URL:[4][Link]

  • Identification of Leishmania major UDP-Sugar Pyrophosphorylase Inhibitors Using Biosensor-Based Small Molecule Fragment Library Screening. Source: Molecules (MDPI) URL:[Link]

  • UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes. Source: Frontiers in Plant Science URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of 100 mM UTP Trisodium Salt Stock Solution

Abstract & Strategic Rationale Uridine 5'-triphosphate (UTP) is a critical reagent for in vitro transcription (IVT), RNA amplification, and purinergic receptor studies. The integrity of the UTP stock solution directly co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Uridine 5'-triphosphate (UTP) is a critical reagent for in vitro transcription (IVT), RNA amplification, and purinergic receptor studies. The integrity of the UTP stock solution directly correlates with the yield and quality of synthesized RNA.

Why this protocol differs from standard recipes: Most general protocols assume a fixed molecular weight (MW) and ignore hydration states. UTP trisodium salt is highly hygroscopic and is often supplied as a hydrate (


) or with varying sodium content. Relying on the generic MW (~550  g/mol ) without lot-specific correction can lead to concentration errors of 10–15%, causing stoichiometric imbalances in transcription reactions.

This guide prioritizes a Gravimetric-Volumetric Hybrid Approach (dissolving the entire vial) to eliminate weighing errors caused by hygroscopic water absorption.

Critical Physicochemical Properties[1]

ParameterValue / CharacteristicImpact on Protocol
Chemical Name Uridine 5'-triphosphate, trisodium saltSubstrate identity.
Molecular Weight Variable (Check Label)Generic MW is ~550.09 g/mol (anhydrous).[1] Actual MW often ~586–600 g/mol due to hydration.
Solubility > 100 mM in WaterHighly soluble; easy to prepare high-concentration stocks.
Stability Labile at acidic pH (<6.0)Critical: Hydrolyzes to UDP/UMP if pH is acidic. Must buffer to pH 7.5–8.0.

262 nmUsed for concentration verification.[1][2]


(pH 7.0)
Extinction coefficient for quantification.

Materials & Reagents

Reagents
  • UTP Trisodium Salt: High purity (>99% HPLC), RNase-free.

    • Note: Prefer pre-weighed vials (e.g., 100 mg) to avoid scooping.

  • Solvent: Nuclease-Free Water (DEPC-treated or equivalent).

  • pH Adjustment: 1 M Tris-HCl (pH 8.0) OR 1 N NaOH (freshly prepared).

    • Why Tris? Tris provides buffering capacity to prevent acidification during storage.

    • Why NaOH? Used if a buffer-free stock is required for specific downstream chemistries.

Equipment
  • Calibrated micropipettes (P1000, P200).

  • UV-Vis Spectrophotometer (NanoDrop or Cuvette-based).

  • pH Meter (micro-probe recommended) or pH indicator strips (narrow range 6.0–9.0).

  • Sterile 0.22 µm syringe filters (PES or PVDF; low protein binding).

Pre-Protocol Calculations

The "Whole Vial" Calculation (Recommended): Do not weigh the powder. Use the manufacturer's reported mass (


) and the specific molecular weight (

) from the Certificate of Analysis (CoA).


Example:

  • Target Concentration (

    
    ): 100 mM (0.1 M)
    
  • Mass in vial (

    
    ): 100 mg
    
  • Lot Specific MW (

    
    ): 586.1  g/mol  (hypothetical hydrate)
    


Workflow Diagram

UTP_Preparation Start Start: Inspect Vial & CoA Calc Calculate Volume (V_target) Based on Lot Specific MW Start->Calc Dissolve Dissolve: Add 80% of V_target (Nuclease-Free Water) Calc->Dissolve pH_Check Check pH (Target: 7.0 - 8.0) Dissolve->pH_Check Adjust Adjust pH (Use 1M Tris pH 8.0 or NaOH) pH_Check->Adjust pH < 7.0 Final_Vol Adjust to Final Volume (V_target) pH_Check->Final_Vol pH 7.0-8.0 Adjust->Final_Vol Filter Sterile Filter (0.22 µm PES) Final_Vol->Filter QC QC: Measure Absorbance (A262 nm) Filter->QC Aliquot Aliquot & Store (-20°C) QC->Aliquot

Figure 1: Logical workflow for preparing UTP stock, emphasizing pH verification and sterile filtration.

Step-by-Step Protocol

Step 1: Dissolution (The "Cold" Start)
  • Spin down the UTP vial briefly to ensure all powder is at the bottom.

  • Place the vial on ice.

  • Add 80% of the calculated final volume of Nuclease-Free Water.

    • Scientific Logic:[3] Leaving 20% volume allows room for pH adjustment without overshooting the final concentration.

  • Mix by gentle inversion or pipetting. Do not vortex vigorously , as this can shear nucleic acids or introduce excessive oxygen.

Step 2: pH Adjustment (Critical for Stability)
  • Remove a small aliquot (2–5 µL) to check pH.

  • Target pH: 7.5 (Range 7.0–8.0).

  • Action:

    • If pH < 7.0: Add 1 M Tris-HCl (pH 8.0) or dilute NaOH in small increments.

    • Note: UTP Trisodium salt in water is typically pH ~7.0, but oxidation or contaminants can lower it.

  • Once pH is confirmed, add Nuclease-Free Water to reach the exact Total Target Volume (

    
    )  calculated in Section 4.
    
Step 3: Quality Control (Self-Validation)

Verify the actual concentration using Beer-Lambert Law (


).
  • Prepare a 1:1000 dilution of your stock (1 µL stock + 999 µL water).

  • Blank the spectrophotometer with water.

  • Measure Absorbance at 262 nm (

    
    ) .
    
  • Calculate Concentration (

    
    ):
    
    
    
    
    • Acceptance Criteria: 95 mM – 105 mM.

Step 4: Sterilization & Storage
  • Filter the solution through a 0.22 µm PES or PVDF syringe filter into a sterile tube.

    • Why: Removes potential bacterial or fungal contaminants that could degrade UTP over time.

  • Aliquot into small volumes (e.g., 50 µL or 100 µL) to prevent freeze-thaw cycles.

  • Store at -20°C (routine use) or -80°C (long term).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield in IVT UTP degradation (hydrolysis).Check pH of stock. If < 6.0, discard. Ensure storage at -20°C.
Concentration > 110 mM Under-estimation of hydration.Use the QC step to dilute the stock to exactly 100 mM based on

.
Precipitate in Tube "Salting out" or freezing artifact.Warm to RT and vortex gently. If precipitate persists, discard (likely contamination).

References

  • PubChem. Uridine 5'-triphosphate trisodium salt (Compound Summary). Available at: [Link]

Sources

Application

enzymatic synthesis of UDP-glucose using UTP trisodium salt substrate

Abstract & Introduction Uridine 5'-diphosphoglucose (UDP-glucose) is the obligate glucosyl donor for the biosynthesis of sucrose, cellulose, glycogen, and numerous glycoconjugates.[1][2][3] While chemical synthesis of UD...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Uridine 5'-diphosphoglucose (UDP-glucose) is the obligate glucosyl donor for the biosynthesis of sucrose, cellulose, glycogen, and numerous glycoconjugates.[1][2][3] While chemical synthesis of UDP-glucose is possible, it is often plagued by low yields, complex protection/deprotection steps, and stereochemical ambiguity.

This guide details a robust biocatalytic protocol for the synthesis of UDP-glucose using UTP trisodium salt and Glucose-1-Phosphate (G1P) . By coupling the primary uridylyltransferase reaction with an inorganic pyrophosphatase (PPase) "thermodynamic trap," researchers can achieve near-quantitative conversion (>95%) under mild physiological conditions.

Key Advantages of this Protocol
  • Stereospecificity: Enzymatic catalysis guarantees the formation of the biologically active

    
    -D-glucopyranosyl isomer.
    
  • Thermodynamic Drive: The inclusion of PPase shifts the equilibrium permanently toward synthesis.

  • Scalability: The reaction is amenable to scale-up from milligram to gram quantities.

Scientific Principle: The Coupled Enzyme System

The synthesis relies on the coordinated action of two enzymes: UDP-Glucose Pyrophosphorylase (GalU) and Inorganic Pyrophosphatase (PPase) .[4]

The Mechanistic Cascade
  • Primary Reaction (Reversible): GalU catalyzes the condensation of UTP and G1P. The

    
    -phosphate of UTP is attacked by the phosphate oxygen of G1P, releasing inorganic pyrophosphate (PPi).
    
    • Equation:

      
      
      
    • Challenge: The equilibrium constant (

      
      ) for this reaction is near 1.0, meaning the reaction would naturally stall at ~50% conversion.
      
  • Secondary Reaction (Irreversible): PPase hydrolyzes the PPi byproduct into two molecules of orthophosphate (Pi).

    • Equation:

      
      
      
    • Benefit: This removal of PPi applies Le Chatelier’s Principle , effectively removing the reverse reaction pathway and driving UDP-glucose accumulation.

Pathway Visualization

The following diagram illustrates the reaction flow and the critical role of the PPase trap.

UDP_Synthesis_Pathway UTP UTP (Trisodium Salt) GalU Enzyme 1: UGPase (GalU) UTP->GalU G1P Glucose-1-Phosphate G1P->GalU UDPG UDP-Glucose (Target Product) PPi Pyrophosphate (PPi) PPase Enzyme 2: PPase PPi->PPase Pi Orthophosphate (2 Pi) GalU->UDPG Synthesis GalU->PPi Byproduct PPase->Pi Hydrolysis (Irreversible)

Caption: Coupled enzymatic cascade. UGPase catalyzes the main synthesis; PPase hydrolyzes PPi to prevent reaction reversal.

Materials & Reagents

Substrate Selection
  • UTP Trisodium Salt (Ultra-Pure):

    • Why Trisodium? It offers higher solubility and stability compared to the free acid form.

    • Note: Commercial UTP solutions can be slightly acidic (pH 6.0–7.0). Always verify pH after addition to the buffer.

  • 
    -D-Glucose-1-Phosphate (Disodium Salt): 
    
    • Ensure the

      
      -anomer is used; the enzyme is specific to this stereochemistry.
      
Enzymes[1][2][3][5][6][7][8][9][10][11][12][13]
  • UDP-glucose Pyrophosphorylase (UGPase): Recombinant E. coli GalU or yeast derivative.

    • Activity Unit: 1 Unit converts 1.0

      
      mole of UTP to UDP-glucose per minute at pH 7.6 at 25°C.
      
  • Inorganic Pyrophosphatase (PPase): From S. cerevisiae or E. coli.

    • Requirement: Essential to drive the reaction to completion.

Buffer Components[5][6][10][12][14]
  • Tris-HCl: Main buffer system.

  • Magnesium Chloride (

    
    ): CRITICAL. 
    
    
    
    is an obligate cofactor for UGPase, stabilizing the phosphate groups on UTP for nucleophilic attack.
  • DTT (Dithiothreitol): Maintains enzyme stability (optional but recommended for long incubations).

Experimental Protocol

A. Reaction Setup (10 mL Scale)

This protocol produces approximately 100 mg of UDP-glucose.

ComponentStock Conc.Final Conc.Volume Required
Buffer (Tris-HCl pH 7.6) 1 M100 mM1.0 mL

1 M20 mM0.2 mL
UTP Trisodium Salt 100 mM20 mM2.0 mL
Glucose-1-Phosphate 100 mM25 mM (Slight Excess)2.5 mL
UGPase Enzyme 100 U/mL5 U/mL0.5 mL (50 Units)
PPase Enzyme 100 U/mL5 U/mL0.5 mL (50 Units)
Water (Milli-Q) N/AN/A3.3 mL
Total Volume 10.0 mL
B. Step-by-Step Methodology
  • Buffer Preparation:

    • Combine water, Tris-HCl, and

      
       in a 15 mL conical tube or glass reaction vessel.
      
    • Expert Tip: Check the pH of this mix.[5] It should be 7.6.[6]

  • Substrate Addition:

    • Add the UTP Trisodium salt and G1P solutions.

    • Critical Check: Measure pH again. UTP addition can sometimes lower pH. If pH < 7.2, adjust carefully with dilute NaOH. UGPase activity drops significantly below pH 7.0.

  • Enzyme Initiation:

    • Add the PPase first, followed by the UGPase.

    • Mix gently by inversion. Do not vortex vigorously, as this can denature enzymes.

  • Incubation:

    • Incubate at 30°C or 37°C in a water bath or thermomixer.

    • Duration: 2–4 hours.

    • Monitoring: At T=0, 1h, 2h, and 4h, remove 20

      
      L aliquots for HPLC analysis (see Section 6).
      
  • Quenching:

    • Once conversion >95% (or plateaued), quench the reaction by heating at 95°C for 3 minutes . This denatures the enzymes and prevents product hydrolysis during purification.

    • Centrifuge at 10,000 x g for 10 minutes to remove precipitated protein. Collect the supernatant.

Purification Strategy

Direct use of the reaction mixture is possible for some applications, but for high-purity UDP-glucose, Anion Exchange Chromatography (AEX) is required.

Protocol: Ion Exchange (Q-Sepharose or Mono Q)
  • Column Equilibration:

    • Buffer A: 20 mM Ammonium Bicarbonate (pH 7.8) or water.

    • Buffer B: 500 mM Ammonium Bicarbonate (pH 7.8).

  • Loading:

    • Dilute the quenched supernatant 1:5 with water to lower ionic strength. Load onto the column.[7]

  • Elution Gradient:

    • 0–100% Buffer B over 20 column volumes.

    • Elution Order: Free Glucose/G1P (early)

      
      UDP-Glucose (middle) 
      
      
      
      Unreacted UTP / PPi (late, very strong binding).
  • Desalting:

    • Pool UDP-glucose fractions. Lyophilize repeatedly to remove volatile ammonium bicarbonate, or use a C18 desalting cartridge.

Analytical Quality Control (QC)

To validate the synthesis, High-Performance Liquid Chromatography (HPLC) is the gold standard.

HPLC Method Parameters
  • Column: Anion Exchange (e.g., SAX) or C18 with Ion-Pairing agent.

  • Mobile Phase: 100 mM

    
     (pH 6.5) / Methanol (95:5).
    
  • Detection: UV at 262 nm (Uracil absorption maximum).

  • Flow Rate: 1.0 mL/min.[8][9]

Expected Results
  • UTP: Elutes later (more negative charge).

  • UDP-Glucose: Elutes earlier than UTP.

  • Yield Calculation:

    
    
    

Troubleshooting & Expert Tips

ObservationProbable CauseCorrective Action
Low Yield (<50%) PPi accumulation (Equilibrium stall).Add more PPase (Inorganic Pyrophosphatase).[1][4][10] Ensure PPase is active.
Slow Reaction Rate pH drift or insufficient

.
Verify pH is 7.5–8.0. Ensure

is at least equal to [UTP] (stoichiometric chelation).
Precipitation Magnesium-Phosphate precipitation.If [Pi] gets too high,

may precipitate. Keep reaction concentration <50 mM or add EDTA during quenching.
Product Degradation Phosphatase contamination.Use high-purity enzymes. Heat-quench immediately after reaction completion.

References

  • Mao, X., et al. (2006). "Biosynthesis of UDP-glucose: A review of the key enzymes and their applications." Applied Microbiology and Biotechnology.

  • Lee, H. C., et al. (2004). "One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regeneration system."[8][11] Journal of Biochemistry and Molecular Biology.

  • Elling, L. (1997). "Glycoconjugate synthesis: A review of the enzymatic methods." Advances in Biochemical Engineering/Biotechnology.

  • Kleczkowski, L. A., et al. (2010). "UDP-glucose pyrophosphorylase: Structure, function and regulation." Plant Physiology.

Sources

Method

preparation of RNase-free UTP trisodium salt buffers for molecular biology

Application Note & Standard Operating Procedure (SOP) Abstract Uridine 5'-triphosphate (UTP) is a critical reagent for in vitro transcription (IVT), RNA labeling, and molecular diagnostics.[1][2] In the era of mRNA thera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure (SOP)

Abstract

Uridine 5'-triphosphate (UTP) is a critical reagent for in vitro transcription (IVT), RNA labeling, and molecular diagnostics.[1][2] In the era of mRNA therapeutics, the purity and integrity of nucleotide triphosphates (NTPs) are paramount.[1] Contamination with Ribonuclease (RNase) or incorrect pH buffering can lead to catastrophic degradation of the triphosphate bond or the synthesized RNA product. This guide details the preparation of a highly stable, RNase-free 100 mM UTP Trisodium Salt stock solution, the fundamental "buffer" form used in downstream molecular biology applications.[1]

Technical Background & Causality

Why UTP Trisodium Salt?
  • Solubility & Neutrality: The free acid form of UTP is insoluble and highly acidic, which accelerates hydrolysis. The trisodium salt (

    
    ) is highly water-soluble and provides a starting pH closer to physiological neutrality, minimizing the need for aggressive pH adjustment that could introduce contaminants.
    
  • Thermodynamics of Hydrolysis: The triphosphate bond is thermodynamically unstable. Hydrolysis to UDP or UMP is acid-catalyzed. Therefore, maintaining a pH between 7.0 and 8.0 is not merely for enzyme compatibility; it is a chemical requirement to prevent the reagent from destroying itself during storage.

The "RNase-Free" Ecosystem

RNases are ubiquitous, thermostable, and require no cofactors. A single introduction of RNase A can destroy an entire IVT reaction.

  • Crucial Distinction: While Diethyl pyrocarbonate (DEPC) is a standard RNase inactivator for water, never treat UTP solutions directly with DEPC. DEPC reacts with the primary amines of nucleobases (specifically the N3 position of Cytosine and N7 of Adenine, and to a lesser extent Uracil imides), permanently modifying the nucleotide and inhibiting downstream polymerase activity.

  • Solution: Use DEPC-treated water (autoclaved to remove DEPC) or ultra-filtered Nuclease-Free water to dissolve the UTP.

Material Preparation

Reagents
ReagentSpecificationSource/Grade
UTP Trisodium Salt >99% Purity (HPLC), Dry PowderSigma/Thermo/Promega
Water Nuclease-Free (Ultra-filtered) or DEPC-treated & Autoclaved18.2 MΩ·cm resistivity
NaOH (1 N) RNase-Free, prepared in Nuclease-Free waterFreshly prepared
Tris-HCl (1 M, pH 8.0) RNase-Free (Optional for buffering)Molecular Biology Grade
Equipment
  • Calibrated pH meter (micro-probe preferred).

  • UV-Vis Spectrophotometer (Quartz cuvettes).

  • Sterile 0.22 µm Polyethersulfone (PES) syringe filters (Do not use Cellulose Acetate/Nitrate as they bind nucleic acids).

  • Sterile, RNase-free microcentrifuge tubes (1.5 mL).

Protocol: Preparation of 100 mM UTP Stock Solution

Target Volume: 10 mL Target Concentration: 100 mM ± 5% Target pH: 7.5 ± 0.2

Step 1: Molar Calculation

The molecular weight (MW) of UTP Trisodium Salt is typically 550.09 g/mol (anhydrous basis). Note: Check the specific bottle for hydration state (e.g., dihydrate) and adjust MW accordingly.




Step 2: Dissolution (The Cold Chain)
  • Weigh 0.550 g of UTP Trisodium salt into a sterile, RNase-free 15 mL conical tube.

  • Add 8.5 mL (85% of final volume) of Nuclease-Free Water.

    • Insight: Do not add the full volume yet. You need "headroom" for pH adjustment.

  • Vortex gently or invert to dissolve. Keep the tube on ice.

    • Causality: Dissolution is endothermic, but friction from vigorous vortexing can heat the solution. Heat + Acidic transient pH = Hydrolysis.

Step 3: pH Adjustment (The Critical Step)

The UTP solution will likely be slightly acidic (pH 5.0–6.5) upon dissolution.

  • Place the pH micro-probe into the solution.

  • Add 1 N NaOH dropwise (or in 10 µL increments) while stirring gently.

  • Target pH: 7.5.

    • Warning: Do not overshoot pH 8.5. Alkaline hydrolysis is rapid at high pH.

    • Alternative: Some protocols add Tris-HCl (pH 8.0) to a final concentration of 10 mM to buffer the solution long-term. For pure IVT reagents, NaOH adjustment is preferred to avoid altering the buffer composition of the final reaction mix.

Step 4: Final Volume & Filtration
  • Add Nuclease-Free Water to bring the total volume to exactly 10.0 mL .

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm PES filter and dispense into a sterile collection tube.

    • Integrity Check: This removes any particulate matter and ensures sterility, which prevents microbial growth that could release RNases.

Workflow Visualization

UTP_Prep_Workflow Start Start: Weigh UTP Salt Dissolve Dissolve in 85% Vol (Nuclease-Free Water) Start->Dissolve CheckPH Check pH (Likely ~5.0-6.0) Dissolve->CheckPH AdjustPH Adjust to pH 7.5 (Use 1N NaOH) CheckPH->AdjustPH If Acidic VolAdjust Adjust to Final Vol CheckPH->VolAdjust If pH 7.5 (Rare) AdjustPH->VolAdjust Filter Filter Sterilize (0.22 µm PES) VolAdjust->Filter Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

Figure 1: Step-by-step workflow for preparing RNase-free UTP stock solution.

Quality Control (QC) Protocols

Do not assume the concentration based on weight alone. Hygroscopic salts absorb water, leading to lower actual concentrations than calculated.

Concentration Verification (UV Spectrophotometry)

Use the Beer-Lambert Law:



  • Wavelength (

    
    ):  262 nm (at pH 7.0)
    
  • Extinction Coefficient (

    
    ):  10,000 M⁻¹cm⁻¹ (10.0 mM⁻¹cm⁻¹)
    
  • Path Length (

    
    ):  1 cm
    

Protocol:

  • Dilute the stock solution 1:1000 in 10 mM Tris-HCl (pH 7.5).

    • Example: 1 µL Stock + 999 µL Buffer.

  • Blank the spectrophotometer with the buffer only.

  • Measure Absorbance at 262 nm (

    
    ).
    
  • Calculate Concentration:

    
    
    
    • Acceptance Criteria: 95 mM – 105 mM.

Purity Ratios
  • 
    :  0.74 ± 0.03
    
  • 
    :  0.15 ± 0.02
    
  • Significant deviation indicates nucleobase degradation or protein/phenol contamination.

QC Logic Tree

QC_Logic Start Sample Prepared MeasureUV Measure A262 Start->MeasureUV CalcConc Calc Concentration MeasureUV->CalcConc CheckRange Is Conc 95-105 mM? CalcConc->CheckRange CheckRatio Is A250/A260 ~0.74? CheckRange->CheckRatio Yes Fail FAIL: Discard/Reprocess CheckRange->Fail No (<95mM) Pass PASS: Release for Use CheckRatio->Pass Yes CheckRatio->Fail No (Degradation)

Figure 2: Quality Control Decision Tree for validating UTP stock integrity.

Storage & Stability

ParameterRecommendationCausality
Temperature -20°C (Short term) / -80°C (Long term)Low temp slows hydrolysis kinetics.
Aliquoting 50 µL – 500 µL aliquotsCritical: Repeated freeze-thaw cycles cause micro-pH changes and ice crystal shearing, degrading UTP to UDP (which inhibits RNA polymerase).
Shelf Life 6 Months (-20°C) / 2 Years (-80°C)Even frozen, slow hydrolysis occurs.

Application: Standard IVT Reaction Buffer

To utilize this stock in a "UTP Buffer" for transcription, combine as follows (Standard T7 Polymerase condition):

  • Buffer Stock (10X):

    • 400 mM Tris-HCl (pH 7.9)

    • 60 mM MgCl₂ (Essential cofactor for T7 RNAP)

    • 20 mM Spermidine (Stabilizes DNA template)

    • 100 mM DTT (Reduces disulfide bonds)

  • Reaction Assembly:

    • Add UTP Stock to final concentration of 7.5 mM – 10 mM .

    • Add ATP, CTP, GTP Stocks (equimolar).

References

Sources

Application

UTP trisodium salt application in calcium mobilization assays

Application Note: High-Fidelity Calcium Mobilization Assays Targeting P2Y2/P2Y4 Receptors Using UTP Trisodium Salt Abstract This technical guide outlines the optimized application of Uridine-5'-triphosphate (UTP) trisodi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Calcium Mobilization Assays Targeting P2Y2/P2Y4 Receptors Using UTP Trisodium Salt

Abstract

This technical guide outlines the optimized application of Uridine-5'-triphosphate (UTP) trisodium salt as a potent, selective agonist for P2Y2 and P2Y4 G-protein coupled receptors (GPCRs) in calcium mobilization assays. While ATP is a common physiological agonist, its rapid hydrolysis and lack of specificity (activating P2X and multiple P2Y subtypes) confound data interpretation. UTP trisodium salt offers superior stability and specificity for the Gq-coupled P2Y2/P2Y4 axis, making it the reagent of choice for dissecting purinergic signaling. This protocol details material handling, a self-validating experimental workflow, and data interpretation frameworks for FLIPR® and microscopy-based platforms.

Scientific Foundation: Mechanism of Action

The Target: P2Y2 and P2Y4 receptors are Gq-coupled GPCRs.[1] Upon activation by extracellular nucleotides, they trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The Effector: IP3 binds to IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER), causing a rapid, transient release of intracellular calcium (


).[1]
The Reagent:  UTP Trisodium Salt (CAS: 19817-92-6) is preferred over the free acid form due to its enhanced aqueous solubility (>75 mM) and neutral pH in solution, which prevents non-specific acidification artifacts in cellular assays.
Signaling Pathway Diagram

Figure 1: The P2Y2/P2Y4 Gq-Coupled Signaling Cascade.

G UTP UTP Trisodium (Extracellular) P2Y P2Y2 / P2Y4 Receptor UTP->P2Y Binding & Activation Gq Gq Protein (Gαq) P2Y->Gq Coupling PLC PLC-β (Phospholipase C) Gq->PLC Activates PIP2 PIP2 (Membrane) PLC->PIP2 Hydrolyzes IP3 IP3 (Second Messenger) PIP2->IP3 Generates DAG DAG (Membrane) PIP2->DAG Generates IP3R IP3 Receptor (Channel) IP3->IP3R Binds ER Endoplasmic Reticulum (Ca2+ Store) Ca Cytosolic Ca2+ Increase ER->Ca Release IP3R->ER Opens Channel Response Cellular Response (Secretion/Migration) Ca->Response Signal Transduction

Caption: UTP binds P2Y2/4, activating Gq/PLC to generate IP3, triggering ER calcium release.

Material Preparation & Handling

To ensure assay reproducibility, strict adherence to compound handling is required. UTP is sensitive to hydrolysis if mishandled.

ParameterSpecificationRationale
Compound UTP Trisodium Salt (≥98% Purity)High purity prevents artifacts from ADP/UDP contamination.
Solvent Nuclease-free Water or PBS (pH 7.4)Trisodium salt is highly water-soluble; avoid DMSO to prevent solvent effects.
Stock Conc. 10 mM or 100 mMHigh concentration minimizes volume added to cells.
Storage -20°C (Aliquot immediately)Freeze/thaw cycles degrade UTP to UDP (P2Y6 agonist) and UMP.
Stability 6 months at -20°CDiscard aliquots after a single thaw-use cycle.

Preparation Protocol:

  • Calculate mass for 10 mM stock (MW ≈ 550.09 g/mol ). Example: Dissolve 5.5 mg in 1 mL water.

  • Vortex until clear (instantaneous).

  • Filter sterilize (0.22 µm) if maintaining cells post-assay.

  • Aliquot into light-protective tubes and freeze at -20°C.

Experimental Protocol: Calcium Mobilization Assay

This protocol is optimized for a 96-well format using a fluorescent calcium indicator (e.g., Fluo-4 AM, Calcium 6) and a fluorescence plate reader (e.g., FLIPR, FlexStation) or automated microscope.

Step 1: Cell Seeding[8][9]
  • Cell Lines: 1321N1 (Astrocytoma), HeLa, or primary epithelial cells.

  • Density: 20,000 - 50,000 cells/well.

  • Timing: Seed 24 hours prior to assay to achieve 80-90% confluency. Monolayer integrity is crucial for consistent baseline signals.

Step 2: Dye Loading
  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Add 2.5 mM Probenecid to inhibit anion transporters and prevent dye leakage.

  • Dye: Dissolve Fluo-4 AM in DMSO, then dilute to 2-4 µM in Buffer.

  • Incubation: Add 100 µL dye solution per well. Incubate 45-60 mins at 37°C, then 15 mins at RT (to equilibrate).

Step 3: Compound Plate Preparation (UTP)

Prepare a 5X or 10X concentration plate to minimize addition volume artifacts.

  • Serial Dilution: Prepare 1:3 serial dilutions of UTP in Assay Buffer (no dye).

  • Range: Final assay concentrations should range from 100 µM down to 1 nM.

  • Control: Include a "Buffer Only" column (Negative Control) and an "Ionomycin" column (Positive Control, 1 µM) if absolute calcium quantification is needed.

Step 4: Data Acquisition
  • Instrument Settings: Ex/Em = 494/516 nm (Fluo-4).

  • Baseline: Record 10-20 seconds of baseline fluorescence (

    
    ).
    
  • Injection: Inject UTP solution (e.g., 20 µL into 180 µL).

  • Read: Continue reading for 120-180 seconds. P2Y responses are typically rapid (peak < 20s) and transient.

Data Analysis & Interpretation

Quantitative Metrics

Calculate the response as


 or Max-Min fluorescence.

Table 1: Expected Pharmacological Parameters

Receptor Agonist Typical EC50 (µM) Selectivity Note
P2Y2 UTP 0.1 - 1.0 µM Equipotent with ATP.
P2Y4 UTP 0.2 - 2.0 µM UTP > ATP (Human P2Y4 is UTP-selective).

| P2Y6 | UTP | > 10 µM | Partial agonist or impurity effect (UDP is primary). |

Note: If you observe a response at >10 µM that does not plateau, suspect P2Y6 activation via UTP degradation to UDP.

Curve Fitting

Fit data to a 4-parameter logistic (Hill) equation:



  • Hill Slope: Should be near 1.0. A steep slope (>2) may indicate positive cooperativity or calcium-induced calcium release (CICR).

Troubleshooting & Optimization

Common Failure Modes:

  • Low Signal-to-Noise: Often due to dye leakage. Solution: Ensure Probenecid is fresh and pH adjusted.

  • High Baseline: Cells stressed or over-confluent. Solution: Optimize seeding density.

  • Lack of Response: UTP degradation. Solution: Use fresh aliquot.

Troubleshooting Workflow Diagram

Figure 2: Systematic Debugging of Calcium Assay Failures.

Troubleshooting Start Issue: Low/No Ca2+ Response CheckPos Check Positive Control (Ionomycin/ATP) Start->CheckPos PosWorks Positive Control Works? CheckPos->PosWorks PosFail No Signal PosWorks->PosFail No PosPass Signal OK PosWorks->PosPass Yes DyeIssue Dye Loading Issue (Check Probenecid/Incubation) PosFail->DyeIssue CellHealth Cell Health Issue (Mycoplasma/Density) PosFail->CellHealth UTPIssue UTP Integrity Check PosPass->UTPIssue FreshUTP Prepare Fresh UTP (Avoid Freeze/Thaw) UTPIssue->FreshUTP Degradation Suspected ReceptorExp Verify Receptor Expression (qPCR/Western) UTPIssue->ReceptorExp UTP Fresh

Caption: Decision tree for isolating reagent vs. biological failures in calcium assays.

References

  • Abcam. Uridine-5'-triphosphate [UTP] trisodium salt, P2Y receptor agonist.[2] (Accessed 2023).[3][4] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135398633, Uridine 5'-triphosphate trisodium salt. (Accessed 2023).[3][4] Link

  • Lazarowski, E. R., et al. "Pharmacological selectivity of the cloned human P2Y4 receptor." British Journal of Pharmacology (1995). (Validates UTP selectivity over ATP for P2Y4). Link

  • Molecular Devices. Optimized Workflows for Calcium Mobilization Assays. (Application Note). Link

  • Agilent. Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. (2023).[3][4] Link

Sources

Method

calculating molarity of hygroscopic UTP trisodium salt powders

Application Note: High-Precision Molarity Determination of Hygroscopic UTP Trisodium Salt Part 1: The Hygroscopic Paradox In quantitative molecular biology and drug development, the precise concentration of nucleotide so...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Molarity Determination of Hygroscopic UTP Trisodium Salt

Part 1: The Hygroscopic Paradox

In quantitative molecular biology and drug development, the precise concentration of nucleotide solutions is critical for assay reproducibility. Uridine 5'-triphosphate (UTP) trisodium salt is inherently hygroscopic . Upon exposure to atmospheric moisture, the powder rapidly absorbs water, altering its apparent mass.

The Consequence: A gravimetric preparation (weighing powder and adding volume) will consistently result in a solution with a lower actual molarity than calculated, because a significant portion of the weighed mass is water, not UTP.

The Solution: This protocol mandates a "Weigh-Dissolve-Quantify" workflow. Gravimetry is used only for approximation; UV-Visible Spectrophotometry (based on the Beer-Lambert Law) is the absolute standard for determining the true molarity.

Part 2: Critical Physicochemical Parameters[1]

Before initiating the protocol, verify these constants. The extinction coefficient (


) is pH-dependent; therefore, buffering is non-negotiable.
ParameterValueNotes
Compound UTP Trisodium SaltCAS: 19817-92-6 (hydrate)
MW (Free Acid) 484.10 g/mol Theoretical basis
MW (Anhydrous

)
~550.1 g/mol Calculated (

)

262 nm At pH 7.0 – 7.5
Extinction Coeff.[1][2][3][4][5][6][7][8][9] (

)
10.0 mM⁻¹cm⁻¹ (10,000 M⁻¹cm⁻¹) at pH 7.5 [1][2]
Purity Ratio (

)
~2.0 ± 0.1Indicates pure RNA/Uracil base
Solubility

50 mg/mL
Soluble in water/buffer

Part 3: Experimental Workflow

Phase A: Handling & Gravimetric Preparation (Approximate)

Objective: Create a stock solution with a target concentration (e.g., nominally 100 mM), acknowledging that the actual concentration will be lower.

  • Equilibration: Remove the UTP vial from -20°C/-80°C storage. Do not open until it reaches room temperature (approx. 30 mins). Opening a cold vial causes condensation to form inside, ruining the remaining powder.

  • Rapid Weighing:

    • Place a clean, sterile microcentrifuge tube on the balance.

    • Tare the balance.

    • Quickly transfer the desired amount of UTP powder (e.g., ~55 mg for 1 mL of 100 mM stock).

    • Record the exact mass (

      
      ).
      
  • Dissolution:

    • Add nuclease-free water or 10 mM Tris-HCl (pH 7.5) to the tube.

    • Expert Insight: Use a neutral buffer (pH 7.5) rather than unbuffered water.[3][6][7] Acidic pH can accelerate hydrolysis of the triphosphate bond, while pH extremes alter the extinction coefficient.

    • Vortex until completely dissolved.

Phase B: Spectrophotometric Quantification (Definitive)

Objective: Determine the exact molarity using the Beer-Lambert Law (


).
  • Baseline Correction: Blank the spectrophotometer with the exact buffer used for dissolution.

  • Serial Dilution: The stock solution (approx. 100 mM) is too concentrated for direct UV measurement. You must dilute it to the linear range of the spectrophotometer (0.1 – 1.0 OD).

    • Dilution 1: 10 µL Stock + 990 µL Buffer (1:100 dilution).

    • Dilution 2: 20 µL of Dilution 1 + 980 µL Buffer (1:50 dilution).

    • Total Dilution Factor (DF):

      
      .
      
  • Measurement:

    • Transfer Dilution 2 to a quartz cuvette (1 cm pathlength).

    • Measure Absorbance at 262 nm (

      
      ) and 280 nm  (
      
      
      
      ).
    • Validation: Ensure

      
       is between 0.1 and 1.0. If >1.0, dilute further.
      

Part 4: Logic Visualization

UTP_Quantification Start Frozen UTP Stock Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Rapid Weighing (Gravimetric Approx) Equilibrate->Weigh Dissolve Dissolve in Buffer (pH 7.5) Weigh->Dissolve Dilute Serial Dilution (Target 0.1 - 1.0 OD) Dissolve->Dilute Measure Measure A262 & A280 Dilute->Measure Check Is A262 within 0.1 - 1.0? Measure->Check Calc Calculate Molarity (Beer-Lambert) Check->Calc Yes ReDilute Adjust Dilution Check->ReDilute No (Too High/Low) ReDilute->Measure

Figure 1: Workflow for the precise preparation and quantification of hygroscopic UTP.

Part 5: Calculation & Analysis

The Formula

The molar concentration (


) is calculated as:


Where:

  • 
     = Absorbance of the diluted sample at 262 nm.
    
  • 
     = Total Dilution Factor.
    
  • 
     = 10,000 M⁻¹cm⁻¹ (or 10.0 mM⁻¹cm⁻¹).[3]
    
  • 
     = Pathlength (usually 1 cm).[5]
    
Worked Example
  • Gravimetric Aim: You weighed solid UTP to create a theoretical 100 mM solution.

  • Dilution: You diluted the stock 1:5000.

  • Measurement: The UV reading (

    
    ) of the diluted sample is 0.185 .
    




  • Result: The actual concentration is 92.5 mM .

  • Correction: If the experiment requires exactly 100 mM, you must add more powder or adjust the volume. However, in most assays (e.g., in vitro transcription), it is easier to simply use the stock as 92.5 mM and adjust the pipetting volume accordingly.

Quality Control (Purity Check)

Calculate the ratio


.
  • Acceptable Range: 1.9 – 2.1.

  • < 1.7: Possible protein contamination or phenol carryover (if extracted).[10]

  • Note: For pure nucleotides, this ratio confirms the identity of the base (Uracil).

References

  • TriLink BioTechnologies. Uridine-5'-Triphosphate (UTP) Product Specification. Accessed 2023. Link

  • Thermo Fisher Scientific. Extinction Coefficients and Absorbance Ratios. Technical Guide TR0006. Link

  • Cavalieri, E., et al. (2006). Uridine Actinometry.[4] Journal of Photochemistry and Photobiology. (Validating

    
     for Uridine derivatives). Link
    
  • Sigma-Aldrich. Product Information: Uridine 5′-triphosphate trisodium salt hydrate.Link

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low RNA yield due to limiting UTP concentrations

Topic: Troubleshooting Low RNA Yield Due to Limiting UTP Concentrations Executive Summary In the production of therapeutic mRNA, "limiting UTP" is rarely a simple case of running out of reagent. It is a kinetic bottlenec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low RNA Yield Due to Limiting UTP Concentrations

Executive Summary

In the production of therapeutic mRNA, "limiting UTP" is rarely a simple case of running out of reagent. It is a kinetic bottleneck often caused by the substitution of wild-type UTP with modified analogs (e.g., N1-methylpseudouridine,


). This substitution alters the 

(Michaelis constant) of T7 RNA Polymerase, leading to abortive cycling, incomplete transcripts, and poor yields.

This guide moves beyond basic "add more reagent" advice. We will address the stoichiometric imbalance of Magnesium (


) , the kinetics of modified nucleotides, and process engineering strategies (Fed-Batch) to resolve yield limitations.
Module 1: The Diagnostics (Is it actually UTP starvation?)

Before altering concentrations, you must distinguish between nucleotide starvation and template/enzyme failure .

Q: My yield is low. How do I confirm if UTP limitation is the root cause? A: You must analyze the fragment size distribution. A simple concentration check (NanoDrop) is insufficient because it measures total RNA, including abortive shortmers.

The Diagnostic Signature:

  • Scenario A (RNase Contamination): The electropherogram shows a "smear" starting from the full-length product dragging downwards.

  • Scenario B (UTP Starvation/Stalling): You see a specific accumulation of discrete, smaller bands or a "hump" at lower molecular weights, while the full-length peak is diminished. This indicates the polymerase is stalling at specific U-rich regions and falling off.

Workflow: Diagnostic Logic

DiagnosticFlow Start Low RNA Yield Observed Analyze Run Bioanalyzer / Fragment Analyzer Start->Analyze Result1 Smear extending from full-length down Analyze->Result1 Result2 Discrete low-MW bands or 'hump' < Full Length Analyze->Result2 Result3 No Product / Flatline Analyze->Result3 Conclusion1 RNase Contamination (Check water, reagents) Result1->Conclusion1 Conclusion2 NTP Starvation / Stalling (Proceed to Mg/NTP Optimization) Result2->Conclusion2 Conclusion3 Failed Initiation (Check Promoter/Template) Result3->Conclusion3

Caption: Diagnostic decision tree for distinguishing nucleotide limitations from degradation.

Module 2: The Critical Mechanism (Mg:NTP Stoichiometry)

Q: I doubled my N1-methylpseudouridine concentration, but the reaction failed completely. Why? A: You likely disrupted the Mg:NTP stoichiometry .

T7 RNA Polymerase does not bind free nucleotides; it binds Mg-NTP complexes .

  • Every molecule of NTP (ATP, GTP, CTP, UTP) chelates one

    
     ion.
    
  • The enzyme also requires free

    
     (approx. 5–10 mM) at its active site for catalysis.
    
  • The Trap: If you increase UTP (or mod-UTP) without increasing Magnesium, the excess nucleotides chelate all available Magnesium. The enzyme is starved of its cofactor, and the reaction halts.

Key Rule: The ratio of


 to 

should typically be between 1.2:1 and 1.5:1 .
Data: Impact of Mg:NTP Ratio on Yield
ConditionTotal NTP Conc.Mg(OAc)2 Conc.Ratio (Mg:NTP)Outcome
Starved 20 mM15 mM0.75 : 1Failed. Free Mg depleted by NTPs.
Balanced 20 mM24 mM1.2 : 1Standard Yield. Good initiation and elongation.
Optimized 20 mM35 mM1.75 : 1High Yield. Excess Mg promotes high density of initiation events.
Inhibitory 20 mM60 mM3.0 : 1Reduced Yield. High ionic strength promotes dsRNA byproducts.
Module 3: Optimization Protocols
Protocol A: The Magnesium Optimization Grid

Use this when switching to modified nucleotides (e.g., N1-methylpseudouridine) which may have lower incorporation efficiency than wild-type UTP.

Objective: Determine the optimal Mg concentration for your specific template and nucleotide mix.

  • Prepare a Master Mix containing buffer (HEPES pH 7.5), DTT, Spermidine, T7 RNAP, Template DNA, and fixed concentrations of ATP, GTP, CTP, and Mod-UTP (e.g., 5 mM each = 20 mM Total NTP).

  • Aliquot 20 µL of Master Mix into 6 PCR tubes.

  • Titrate Magnesium Acetate (avoid Chloride if possible, as

    
     can be inhibitory at high concentrations) [1].
    
    • Tube 1: 20 mM (Ratio 1:1)

    • Tube 2: 24 mM (Ratio 1.2:1)

    • Tube 3: 30 mM (Ratio 1.5:1)

    • Tube 4: 36 mM (Ratio 1.8:1)

    • Tube 5: 42 mM (Ratio 2.1:1)

    • Tube 6: 50 mM (Ratio 2.5:1)

  • Incubate at 37°C for 2 hours.

  • Analyze via NanoDrop (yield) and Bioanalyzer (integrity).

Expected Result: You will see a bell curve. The peak usually lies between 1.5:1 and 1.8:1 for modified UTP reactions [2].

Protocol B: Fed-Batch Synthesis (Process Engineering)

Use this for large-scale production (>5 mg) or when high concentrations of UTP cause inhibition.

Q: Can I just add 40mM of each NTP at the start? A: No. High ionic strength and pyrophosphate accumulation (a byproduct) will inhibit the enzyme. A Fed-Batch approach is superior.[1]

Methodology:

  • Start with a standard batch reaction (e.g., 5 mM each NTP, 25 mM Mg).

  • Feed Step: Every 45–60 minutes, add a "Feed Mix" containing additional NTPs and Magnesium.

  • Critical Co-factor: You must include Inorganic Pyrophosphatase (IPP) . IPP breaks down the inhibitory pyrophosphate precipitate into orthophosphate, driving the reaction forward [3].

Workflow: Batch vs. Fed-Batch Logic

FedBatch Start Initiate Reaction (Low NTP Conc.) Elongation Elongation Phase Start->Elongation Depletion NTPs Depleted Mg:NTP Ratio Shifts Elongation->Depletion Stall Enzyme Stalls (Low Yield) Depletion->Stall Batch Mode Feed ADD FEED: NTPs + Mg + IPP Depletion->Feed Fed-Batch Mode Continue Reaction Sustained Feed->Continue Continue->Depletion Loop until Time Limit Final Maximal Yield (>10 mg/mL) Continue->Final

Caption: Fed-batch strategy prevents substrate inhibition and replenishes limiting UTP.

Module 4: Advanced Troubleshooting (Template & Sequence)

Q: My Mg is optimized, but I still see a specific truncated band. Why? A: Check your sequence for Poly-U tracts (runs of 5+ Uracils).

Mechanism: T7 RNAP is prone to "slippage" on homopolymeric runs. If the concentration of UTP (or Mod-UTP) is even marginally limiting, the enzyme will pause at these Poly-U sites. If the pause is too long, the complex dissociates, creating a truncated RNA fragment of that specific length.

Corrective Actions:

  • Codon Optimization: If possible, break up Poly-U runs (e.g., change UUU-UUU to UUC-UUU) in the DNA template.

  • Lower Temperature: Reduce incubation temperature from 37°C to 30°C or 25°C . This slows the polymerase, improving processivity and reducing the off-rate at difficult sequences, albeit at the cost of slower reaction speed [4].

References
  • Thermo Fisher Scientific. (2025). Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription.Link

  • Roche CustomBiotech. (2022). Optimizing In Vitro Transcription for High-Yield mRNA Synthesis.Link

  • Cytiva. (2026).[1] mRNA manufacturing with fed-batch in vitro transcription.[1][2]Link

  • New England Biolabs (NEB). (2025). FAQ: How can I improve on a low yield of RNA from the transcription reaction?Link

Sources

Optimization

Technical Guide: Solubility &amp; Stability of UTP Trisodium Salt

The following guide is structured to serve as a high-level technical resource for researchers working with Uridine 5'-triphosphate (UTP) trisodium salt. It prioritizes experimental fidelity, chemical stability, and pract...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as a high-level technical resource for researchers working with Uridine 5'-triphosphate (UTP) trisodium salt. It prioritizes experimental fidelity, chemical stability, and practical troubleshooting.

Executive Summary

Do not use DMSO to prepare stock solutions of UTP trisodium salt.

UTP trisodium salt is a highly polar, polyanionic molecule. It exhibits high solubility in water (>50 mg/mL) but is practically insoluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] Attempting to dissolve this compound in DMSO will result in suspension, precipitation, and inaccurate dosing.

For all standard biological assays (in vitro transcription, receptor agonist studies), Nuclease-Free Water or TE Buffer (pH 7.0–7.5) are the required solvents.[1][2]

Physicochemical Data & Solubility Limits

The following data summarizes the solubility boundaries for UTP trisodium salt (MW: ~550.09 g/mol ).

SolventSolubility LimitStatusRecommendation
Water (pH 7.0) ≥ 55 mg/mL (~100 mM) Excellent Recommended. Standard stock concentration is 100 mM.[1][2]
DMSO < 1 mg/mL (< 2 mM)Poor/InsolubleAvoid. High risk of precipitation and concentration error.[1][2][3]
Ethanol InsolubleInsolubleAvoid. Used only for precipitation/purification, not solubilization.[2]
PBS (pH 7.4) ~50 mg/mLGoodAcceptable, but water is preferred to avoid excess salt accumulation in downstream assays.[1][2]

Technical FAQ & Troubleshooting

Q1: Why can't I dissolve UTP trisodium salt in DMSO? I use DMSO for all my other small molecules.

The Mechanism: Most small molecule drugs are lipophilic or moderately polar, making DMSO (a polar aprotic solvent) an ideal universal solvent.[1][2] However, UTP trisodium salt is an ionic electrolyte .

  • Charge Density: The triphosphate tail carries three negative charges (neutralized by three Na⁺ ions).[2]

  • Solvation Physics: DMSO is an excellent solvator of cations (Na⁺) but a poor solvator of anions (phosphates) because it lacks hydrogen bond donors.[1][2] Water, being protic, stabilizes the anionic phosphate groups via hydrogen bonding.

  • Outcome: In DMSO, the lattice energy of the salt crystal overcomes the solvation energy, preventing dissolution.

Q2: I managed to get a cloudy solution in DMSO. Can I use it?

No. A cloudy solution indicates a suspension , not a solution.

  • Risk: You are likely pipetting heterogeneous particles. Well A1 might receive 0 mM, while Well A2 receives a 50 mM "chunk."

  • Correction: Centrifuge the sample. If a pellet forms, the compound was not dissolved. Discard and restart with water.

Q3: What is the optimal pH for UTP stock solutions?

Target pH: 7.0 – 7.5.

  • Acidic pH (< 6.0): Accelerates hydrolysis of the phosphodiester bonds, breaking UTP down into UDP and UMP (loss of bioactivity).[1][2]

  • Basic pH (> 8.0): Generally less damaging than acid, but can interfere with downstream enzymatic reactions (e.g., RNA polymerases are pH sensitive).[1][2]

  • Self-Buffering: UTP trisodium salt in water usually yields a pH near 7.0, but always verify with a micro-pH probe or litmus paper.

Q4: My aqueous stock solution precipitated after freezing. What happened?

This is usually due to "Salting Out" or Phase Separation during the freezing process.[2]

  • Thawing: Thaw completely on ice.

  • Vortexing: The precipitate is likely reversible.[2] Vortex vigorously for 30 seconds.[2]

  • Verification: Hold the tube up to a light source.[2] The liquid must be perfectly clear.[2] If particulates persist, warm slightly to 25°C. If it still does not dissolve, the UTP may have degraded or the concentration was too close to the saturation limit.

Standard Operating Procedure (SOP)

Protocol: Preparation of 100 mM UTP Stock Solution

Materials:

  • UTP Trisodium Salt (Solid)[1][2][4]

  • Nuclease-Free Water (DEPC-treated or equivalent)[1]

  • 0.22 µm Syringe Filter (PES or Nylon)[1]

Calculations (Example for 100 mg vial):

  • Mass: 100 mg[2]

  • MW: 550.09 g/mol [2][5][6]

  • Target Conc: 100 mM (0.1 M)

  • Volume Required:

    
    [1][2]
    
  • 
    [1][2]
    

Workflow:

  • Equilibrate: Allow the vial of UTP solid to reach room temperature before opening (prevents condensation).

  • Add Solvent: Add the calculated volume of Nuclease-Free Water.

  • Dissolve: Vortex gently. Do not sonicate excessively as heat can degrade the triphosphate.[2]

  • pH Check: Spot 1 µL on pH paper. If < 6.0, adjust carefully with dilute NaOH (rarely needed for trisodium salt).[1][2]

  • Sterilize: Filter through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store: -20°C (stable for 6–12 months) or -80°C (stable for >1 year).

Visualizations

Figure 1: Solvent Selection Decision Tree

This logic flow ensures researchers select the correct solvent system based on their downstream application.[2]

SolventSelection Start Start: Dissolving UTP Trisodium Salt Choice1 Is the application strictly non-aqueous? Start->Choice1 DMSO_Path Attempting DMSO Solubility Choice1->DMSO_Path Yes (Chemical Synthesis) Water_Path Aqueous Buffer / Water Choice1->Water_Path No (Biological Assay) Fail FAIL: Insoluble / Suspension Cannot use Trisodium Salt DMSO_Path->Fail Direct Dissolution Success SUCCESS: Clear Solution (Up to 100 mM) Water_Path->Success Dissolve in Water/TE Alt Alternative: Use UTP Free Acid + Organic Base (e.g., TEA) Fail->Alt Troubleshoot

Caption: Decision logic for UTP solvent selection. Note that direct dissolution in DMSO is a failure point for the trisodium salt form.

Figure 2: 100 mM Stock Preparation Workflow

A step-by-step visual guide to minimize degradation risks.

PrepWorkflow Step1 1. Weigh/Calculate (Target 100 mM) Step2 2. Add Nuclease-Free Water Step1->Step2 Step3 3. Vortex to Dissolve (No Heat) Step2->Step3 Step4 4. pH Check (Target 7.0-7.5) Step3->Step4 Step5 5. Aliquot & Freeze (-20°C) Step4->Step5

Caption: Optimized workflow for preparing stable UTP stock solutions. Step 3 highlights the avoidance of heat to prevent hydrolysis.

References

Sources

Troubleshooting

identifying degradation products of UTP trisodium salt by HPLC

Welcome to the technical support guide for the analysis of UTP (Uridine-5'-triphosphate) trisodium salt and its degradation products. This resource is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of UTP (Uridine-5'-triphosphate) trisodium salt and its degradation products. This resource is designed for researchers, scientists, and drug development professionals who require robust analytical methods to ensure the purity, stability, and quality of UTP-containing formulations. Here, we address common challenges and provide field-proven methodologies using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of UTP?

The primary degradation pathway for UTP is the sequential hydrolysis of its triphosphate chain. This process is often accelerated by enzymatic activity, acidic conditions, or elevated temperatures. The degradation proceeds as follows: UTP loses one phosphate group to form Uridine-5'-diphosphate (UDP), which can then be further hydrolyzed to Uridine-5'-monophosphate (UMP). In some cases, complete hydrolysis can occur, cleaving the final phosphate group to yield Uridine.

UTP Degradation Pathway

The diagram below illustrates the hydrolytic degradation cascade of UTP. Each step involves the loss of an inorganic phosphate (Pi) group.

UTP_Degradation UTP UTP (Uridine-5'-triphosphate) UDP UDP (Uridine-5'-diphosphate) UTP->UDP - H₃PO₄ UMP UMP (Uridine-5'-monophosphate) UDP->UMP - H₃PO₄ Uridine Uridine UMP->Uridine - H₃PO₄

Caption: Hydrolytic degradation pathway of UTP.

Q2: Why is Ion-Pair Reversed-Phase HPLC the preferred method for UTP analysis?

UTP and its degradation products are highly polar and anionic, making them unsuitable for traditional reversed-phase chromatography where they would elute in the void volume.[1] Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common and effective technique for this separation.[2][3][4]

Here's the principle:

  • Ion-Pairing Agent : A reagent, typically a quaternary amine like tetrabutylammonium (TBA), is added to the mobile phase.[2]

  • Mechanism : The positively charged TBA cation pairs with the negatively charged phosphate groups on UTP, UDP, and UMP. This ion pair is significantly more hydrophobic than the nucleotide alone.

  • Retention : The hydrophobic "tail" of the ion-pairing agent interacts with the C18 stationary phase, allowing for the retention and separation of the nucleotides.[5]

  • Elution Order : The more phosphate groups a molecule has, the stronger the ion-pairing interaction. Consequently, elution occurs in order of increasing polarity and decreasing phosphate number: UTP is retained the longest, followed by UDP, and then UMP.[2]

Q3: What are the critical parameters for developing a stability-indicating UTP HPLC method?

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[6][7] For UTP, the key parameters to optimize are:

  • Column Chemistry : A high-purity, end-capped C18 column is the standard choice. Columns with a solid core and porous outer layer can offer fast and highly efficient separations.[8]

  • Ion-Pairing Agent Concentration : The concentration of the agent (e.g., Tetrabutylammonium hydrogen sulfate) must be optimized. Too low, and retention will be poor; too high, and elution becomes difficult.[2]

  • Mobile Phase pH : The pH must be controlled to ensure the phosphate groups of the nucleotides are deprotonated (negatively charged) and can interact with the ion-pairing agent. A pH range of 6.0 to 8.0 is generally effective.[2]

  • Organic Modifier : Acetonitrile or methanol is used in a gradient to elute the analytes. Acetonitrile is generally a stronger organic solvent than methanol.[2][5]

  • Temperature : Increasing the column temperature (e.g., up to ~80°C) can improve peak shape and reduce analysis time by disrupting secondary interactions.[3]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of UTP.

HPLC Troubleshooting Workflow

Use this flowchart to diagnose and resolve common chromatographic problems systematically.

HPLC_Troubleshooting Problem Identify Problem P1 Poor Resolution (UTP/UDP/UMP co-elute) Problem->P1 P2 Peak Tailing (Asymmetric Peaks) Problem->P2 P3 Ghost Peaks or New Unidentified Peaks Problem->P3 Cause1a Gradient too steep? P1->Cause1a Cause1b Incorrect IP agent concentration or pH? P1->Cause1b Cause2a Column contamination? P2->Cause2a Cause2b Secondary silanol interactions? P2->Cause2b Cause3a Sample degradation? P3->Cause3a Cause3b Mobile phase contaminated? P3->Cause3b Sol1a Decrease gradient slope (increase run time) Cause1a->Sol1a Sol1b Adjust IP agent conc. Verify mobile phase pH is 6-8 Cause1b->Sol1b Sol2a Wash column with strong solvent (e.g., 100% ACN) Cause2a->Sol2a Sol2b Use a new, end-capped column Increase column temperature Cause2b->Sol2b Sol3a Prepare fresh standards/samples Store stock solutions at -20°C or below Cause3a->Sol3a Sol3b Prepare fresh mobile phase Cause3b->Sol3b

Caption: A logical workflow for troubleshooting HPLC issues.

Problem 1: Poor Resolution Between UTP, UDP, and UMP
  • Symptom: Peaks for UTP, UDP, and UMP are broad and overlap, making accurate quantification impossible.

  • Underlying Cause & Solution:

    • Insufficient Ion-Pairing: The concentration of your ion-pairing agent may be too low, or the mobile phase pH may be incorrect, leading to weak interactions with the stationary phase.[2]

      • Action: Verify the mobile phase pH is between 6.0 and 8.0.[2] If the pH is correct, incrementally increase the concentration of the ion-pairing agent (e.g., from 5 mM to 10 mM Tetrabutylammonium Bromide).

    • Gradient is Too Steep: The concentration of the organic modifier (e.g., acetonitrile) is increasing too quickly, causing the tightly-bound analytes to elute together.

      • Action: Decrease the gradient slope. For example, if your gradient runs from 5% to 30% B over 10 minutes, try extending it to 15 or 20 minutes. This provides more time for the column to resolve the closely related compounds.

Problem 2: Tailing or Asymmetric Peaks
  • Symptom: The peaks, especially for UTP, are not symmetrical and have a "tail" extending from the back of the peak.

  • Underlying Cause & Solution:

    • Secondary Interactions: The highly charged phosphate groups can interact with active sites (residual silanols) on the silica-based C18 column, causing peak tailing.

      • Action 1: Ensure you are using a high-quality, end-capped C18 column specifically designed for polar analytes.

      • Action 2: Increase the column temperature to 35-45°C. Higher temperatures can reduce the strength of these secondary interactions and improve peak symmetry.[3]

    • Column Contamination: Buildup of sample matrix or precipitated buffers on the column frit or head can distort peak shape.

      • Action: Flush the column with a strong solvent wash (e.g., 100% acetonitrile, followed by isopropanol), ensuring you first disconnect the column from the detector. If the problem persists, replace the column.[9]

Problem 3: Appearance of Unexpected Peaks in a "Pure" Standard
  • Symptom: When injecting a freshly prepared UTP standard, you observe small peaks at the retention times corresponding to UDP and UMP.

  • Underlying Cause & Solution:

    • On-Instrument Degradation: The aqueous, buffered mobile phase can cause slow hydrolysis of UTP over the course of a long analytical run, especially if the sample vial is left at room temperature in the autosampler.

      • Action: Use a temperature-controlled autosampler set to 4-8°C. Prepare fresh standards and samples regularly and limit their time in the autosampler before injection.

    • Stock Solution Instability: UTP is prone to hydrolysis in aqueous solutions. A stock solution prepared in water and stored in the refrigerator may show significant degradation within a few days.

      • Action: Prepare stock solutions in a buffer (e.g., 10 mM HEPES, pH 7.5) rather than pure water. For long-term storage, aliquot and freeze stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10]

Protocols: Stability-Indicating IP-RP-HPLC Method

This section provides a robust starting method for the analysis of UTP and its degradation products. This method should be validated for your specific application.

Reagent and Sample Preparation
  • Mobile Phase A (Aqueous):

    • Prepare a 100 mM Potassium Phosphate (KH₂PO₄) buffer.

    • Add 5 mM Tetrabutylammonium Bromide (TBA-B).

    • Adjust pH to 6.0 with potassium hydroxide (KOH).

    • Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic):

    • Prepare a solution of 70% Acetonitrile and 30% Mobile Phase A.

    • Filter through a 0.22 µm membrane.

  • Standard Preparation:

    • Prepare individual stock solutions of UTP, UDP, and UMP (e.g., 1 mg/mL) in 10 mM HEPES buffer (pH 7.5).

    • Create a mixed standard containing all three components at a suitable working concentration (e.g., 50 µg/mL each).

  • Sample Preparation:

    • Dilute the test sample containing UTP trisodium salt to an expected concentration of ~50 µg/mL using the same buffer as the standards.

HPLC Operating Conditions
ParameterRecommended Setting
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 100 mM KH₂PO₄, 5 mM TBA-B, pH 6.0[11]
Mobile Phase B 70% ACN in 30% Mobile Phase A
Flow Rate 1.0 mL/min
Gradient 0-2 min (100% A), 2-15 min (0-40% B), 15-18 min (40% B), 18-20 min (100% A), 20-25 min (100% A for re-equilibration)
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 262 nm
System Suitability and Expected Results

Before analyzing samples, inject the mixed standard (UTP, UDP, UMP) to verify system performance.

AnalyteExpected Retention Time (min)
UMP~6.5
UDP~9.8
UTP~12.5
  • Resolution: The resolution between the UDP and UTP peaks should be greater than 2.0.

  • Tailing Factor: The tailing factor for the UTP peak should be less than 1.5.

  • Precision: The relative standard deviation (%RSD) for the peak areas from six replicate injections should be less than 2.0%.

This protocol provides a solid foundation for identifying and quantifying UTP and its primary hydrolytic degradation products. Method optimization may be required based on your specific instrumentation and sample matrix.

References

  • Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Available at: [Link]

  • Inorganic Chemistry. (2009). An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP. PubMed. Available at: [Link]

  • Agilent Technologies. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Available at: [Link]

  • LCGC. (2025). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. Available at: [Link]

  • Agilent Technologies. (2022). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. Available at: [Link]

  • Royal Society of Chemistry. Theoretical investigation on the reaction mechanism of UTP cyclohydrolase. Available at: [Link]

  • ResearchGate. Theoretical investigation on the reaction mechanism of UTP cyclohydrolase. Available at: [Link]

  • Zhao Group @ UIUC. (2021). Structural and Biochemical Investigation of UTP Cyclohydrolase. Available at: [Link]

  • ResearchGate. Proposed thermal degradation pathways for: (A) UTP, UDP, UMP, and uridine. Available at: [Link]

  • ResearchGate. HPLC and UV analyses of Se UTP. Available at: [Link]

  • British Journal of Pharmacology. (Year N/A). Enzymatic synthesis of UTP gamma S, a potent hydrolysis resistant agonist of P2U-purinoceptors. PubMed. Available at: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Available at: [Link]

  • Chromatography Forum. (2010). Nucleotides not retained on column. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]

  • protocols.io. (2023). HPLC Analysis of Nucleotides. Available at: [Link]

  • Royal Society of Chemistry. (Year N/A). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Available at: [Link]

  • ResearchGate. HPLC chromatogram of degradation products in the culture supernatant. Available at: [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • National Center for Biotechnology Information. (Year N/A). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available at: [Link]

  • National Center for Biotechnology Information. (Year N/A). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Available at: [Link]

  • Royal Society of Chemistry. (2024). Extensive HPLC-tandem mass spectrometry characterization of soluble degradation products of biodegradable nanoplastics under environmentally relevant temperature and irradiation conditions. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

Sources

Optimization

Technical Support Center: UTP Trisodium Salt Stability &amp; pH Optimization

Executive Summary Welcome to the Technical Support Center. You are likely here because you have observed inconsistent results in in vitro transcription (IVT) or enzyme kinetics assays involving Uridine 5'-triphosphate (U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely here because you have observed inconsistent results in in vitro transcription (IVT) or enzyme kinetics assays involving Uridine 5'-triphosphate (UTP).

The Core Issue: UTP is thermodynamically unstable in aqueous solution. The triphosphate chain is susceptible to hydrolysis, a reaction catalyzed significantly by acidic pH and elevated temperatures. While UTP trisodium salt is often supplied as a lyophilized powder or a neutral solution, dissolving it in unbuffered water is the most common cause of cryptic experimental failure.

This guide provides the mechanistic rationale and validated protocols to maximize UTP half-life.

Part 1: The Core Science (Why pH Matters)

Q: Why does my UTP degrade in "pure" water?

A: "Pure" water is rarely neutral. High-quality Milli-Q or DEPC-treated water rapidly absorbs atmospheric


, forming carbonic acid. This shifts the pH to approximately 5.0–5.5.

At acidic pH, the activation energy for the nucleophilic attack of water on the


 and 

phosphorous atoms decreases. This results in the cleavage of the phosphoanhydride bonds, releasing inorganic phosphate (

) and converting UTP to UDP (and eventually UMP).

The Degradation Pathway: The uracil base itself is relatively stable; the instability lies in the triphosphate tail.

UTP_Degradation UTP UTP (Active) UDP UDP (Inactive) UTP->UDP Hydrolysis (Fast) H_Ion Acidic Conditions (pH < 6.0) H_Ion->UTP Catalyzes Pi1 Pi (Inorganic Phosphate) UDP->Pi1 UMP UMP (Inactive) UDP->UMP Hydrolysis (Slow) Pi2 Pi UMP->Pi2

Figure 1: Acid-catalyzed hydrolysis pathway of UTP. The conversion of UTP to UDP is the primary mode of potency loss.

Q: What is the optimal pH for storage?

A: pH 7.5 – 8.0. Research and stability data confirm that nucleotide triphosphates exhibit maximum hydrolytic stability in slightly alkaline conditions.

  • pH < 7.0: Rapid hydrolysis.

  • pH > 9.0: Risk of deamination of the base (though Uracil is more resistant than Cytosine) and base-catalyzed hydrolysis.

  • Target: pH 7.5 using a Tris-based buffer is the industry standard for stability.

Part 2: Validated Preparation Protocol

Do not rely on the "natural" pH of the trisodium salt. You must impose the pH using a buffer.[1]

Protocol: Preparation of 100 mM Stability-Optimized UTP Stock

Reagents:

  • UTP Trisodium Salt (Lyophilized)

  • 1M Tris-HCl Buffer (pH 7.5 or 8.0), RNase-free

  • Nuclease-free water[1][2]

Workflow:

Preparation_Protocol Step1 1. Calculate Volume Target: 100 mM Step2 2. Prepare Solvent Mix Water + Tris-HCl (Final Tris conc: 10-20 mM) Step1->Step2 Step3 3. Dissolve UTP Add solvent to powder Do NOT vortex vigorously Step2->Step3 Step4 4. pH Check (Spot Test) Verify pH is 7.3 - 8.0 Adjust with NaOH if necessary Step3->Step4 Step5 5. Aliquot Divide into single-use vols (e.g., 50 µL) Step4->Step5 Step6 6. Storage Store at -20°C or -80°C Step5->Step6

Figure 2: Step-by-step workflow for preparing stable UTP stock solutions.

Critical Formulation Table
ComponentRecommended ConcentrationFunction
UTP Trisodium Salt 100 mMActive Reagent.
Tris-HCl (pH 7.5) 10 – 20 mMPrimary Buffer. Prevents acidification from

and hydrolysis.
EDTA (Optional) 0.1 – 1.0 mMChelator. Sequesters

ions which can catalyze hydrolysis. Note: Omit if downstream apps are sensitive to EDTA.

Part 3: Troubleshooting & FAQs

Q: I dissolved my UTP in PBS. Is that okay?

A: Not recommended. While PBS buffers pH effectively, inorganic phosphate (


) is a product of UTP hydrolysis. Adding high concentrations of phosphate (as in PBS) can inhibit downstream enzymatic reactions (product inhibition) or interfere with phosphate-sensitive assays. Tris-HCl is superior for nucleotide storage. 
Q: How do I measure the concentration accurately?

A: Use UV Absorbance, but be aware of the limitations.

  • Method: Dilute 1:1000 in buffer (pH 7.0). Measure

    
    .
    
  • Calculation: Concentration (M) =

    
    .
    
  • Extinction Coefficient (

    
    ): 
    
    
    
    at pH 7.0.
  • WARNING: UV absorbance cannot distinguish between UTP, UDP, and UMP. They all contain the same uracil chromophore. A "perfect" A262 reading can mask a sample that is 50% degraded.

Q: So how do I really know if my UTP is degraded?

A: You must use HPLC (High-Performance Liquid Chromatography) . If you are observing assay failure, run an HPLC check.

  • Column: Anion Exchange (SAX) or Reversed-Phase with ion-pairing agents.

  • Signature: Degraded UTP will show distinct peaks eluting earlier (UDP) and much earlier (UMP) than the triphosphate peak.

Q: My UTP solution has a precipitate. Can I warm it?

A: Proceed with caution. Precipitation usually occurs if the concentration is too high (>100 mM) or the temperature is too low.

  • Thaw completely at room temperature or on ice.

  • Invert gently to mix.

  • If precipitate persists, the pH may have drifted too low (decreasing solubility). Check pH.

  • Do not heat above 37°C , as this accelerates hydrolysis exponentially.

Q: Can I freeze-thaw the stock?

A: Minimize this. Each freeze-thaw cycle causes micro-pH gradients during the phase transition, which can snap the phosphate bonds.

  • Best Practice: Aliquot into small volumes (e.g., 50 µL) immediately after preparation. Thaw an aliquot once, use it, and discard the remainder.

References

  • Sigma-Aldrich. Product Information: Uridine 5′-triphosphate trisodium salt.[3]Link

  • Thermo Fisher Scientific. Nucleotide Storage Guide.Link

  • New England Biolabs (NEB). Ribonucleotide Solution Set Technical Guide.Link

  • Promega. Nucleotide Handling and Storage.Link

(Note: While specific product pages change, these manufacturers are the authoritative sources for nucleotide stability data.)

Sources

Troubleshooting

Technical Support Center: High-Concentration UTP &amp; IVT Buffer Optimization

The following guide serves as a specialized technical support center for resolving precipitation issues in high-concentration UTP (Uridine 5'-Triphosphate) and NTP buffers used in In Vitro Transcription (IVT). Status: Op...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support center for resolving precipitation issues in high-concentration UTP (Uridine 5'-Triphosphate) and NTP buffers used in In Vitro Transcription (IVT).

Status: Operational | Topic: Solubility & Precipitation Troubleshooting Audience: RNA Process Development, mRNA Vaccine Formulation, Molecular Biology

Executive Summary: The High-Yield Paradox

In the development of mRNA therapeutics, maximizing yield requires pushing reagent concentrations to their physicochemical limits. High concentrations of UTP (and modified analogs like N1-methylpseudouridine) and Magnesium (Mg²⁺) are essential for T7 RNA Polymerase efficiency. However, this creates a metastable environment where minor deviations in pH, temperature, or stoichiometry lead to irreversible precipitation.

This guide isolates the three distinct phases where precipitation occurs: Buffer Assembly , Reaction Progression , and Storage , providing mechanistic root-cause analysis and validated recovery protocols.

Part 1: Pre-Reaction Troubleshooting (Buffer Assembly)

Q: I observe a white, cloudy precipitate immediately upon assembling my reaction mix. What happened?

Diagnosis: This is likely a Spermidine-Nucleic Acid Shock Complex or a Magnesium-Phosphate Shock . In high-concentration IVT buffers, Spermidine (a polyamine) is critical for T7 polymerase processivity but is notorious for precipitating DNA templates and NTPs if the ionic strength is unbalanced or the temperature is too low.

The Mechanism:

  • Spermidine condensation: Spermidine carries a +3 charge. At 4°C (ice), it binds cooperatively to the negatively charged phosphate backbones of DNA templates or clustered UTP molecules, bridging them into large insoluble aggregates (the "DNA Snot" effect).

  • Mg²⁺ Shock: Adding concentrated MgCl₂ directly to concentrated UTP stocks without adequate dilution can exceed the solubility product (

    
    ) of Mg-NTP complexes transiently.
    

Corrective Protocol: The "Warm Start" Assembly Do NOT assemble high-concentration IVT reactions on ice if they contain Spermidine.

  • Equilibrate: Bring all reagents (Buffer, NTPs, Mg²⁺, Water) to Room Temperature (20–25°C) before mixing.

  • Order of Addition (Critical):

    • Step 1: Water (Diluent)

    • Step 2: 10X Reaction Buffer (Tris/HEPES, DTT, Spermidine )[1]

    • Step 3: NTPs (UTP, ATP, CTP, GTP) – Vortex to ensure Mg²⁺ buffering capacity.

    • Step 4: Magnesium Acetate/Chloride – Add slowly.

    • Step 5: DNA Template – Add last to the buffered, salt-stabilized mix.

  • Recovery: If precipitation occurs during assembly, warm the tube to 37°C for 5 minutes and gently vortex. If the precipitate persists, it is likely an insoluble Mg-Salt contaminant or denatured protein; spin down and discard.

Part 2: Reaction-Phase Troubleshooting

Q: My reaction was clear initially, but after 2 hours, a heavy white precipitate formed. Is my RNA ruined?

Diagnosis: This is Magnesium Pyrophosphate (Mg₂PPi) . This is a byproduct of successful transcription, not a reagent failure. However, excessive accumulation can stall the reaction by sequestering the free Mg²⁺ required for polymerase activity.

The Mechanism: As T7 polymerase incorporates UTP into the RNA chain, it releases inorganic pyrophosphate (PPi).



Mg₂PPi is highly insoluble. While often a sign of good yield, the precipitate can mechanically trap RNA and enzymes, creating heterogeneity.

Corrective Protocol: Stoichiometric Pyrophosphatase Balance To prevent this "white goo," you must actively hydrolyze PPi into soluble orthophosphate (Pi).

  • Standard Ratio: 0.002 Units of Inorganic Pyrophosphatase (iPPase) per nmole of NTP.

  • High-Yield Adjustment: For reactions >5 mM NTPs, increase iPPase load by 50% .

  • Troubleshooting: If precipitate forms, do not filter it (you will lose RNA). Treat the sample with DNase I and additional iPPase, then dilute with EDTA-containing stop buffer to chelate Mg²⁺ and resolubilize the system before purification.

Part 3: Storage & Stability

Q: My 100mM UTP stock solution has crystals at the bottom after thawing. Can I heat it?

Diagnosis: pH-Induced Solubility Shift. UTP solutions are typically buffered to pH 7.0–7.5. When freezing (especially with Tris buffers), the pH can shift significantly (Tris pH increases as temp decreases). Furthermore, the sodium salt of UTP is less soluble at acidic pH.

The Mechanism:

  • Acidification: If the pH drops below 7.0, the protonation of the phosphate groups reduces solubility.

  • Freeze-Concentration: As water freezes pure, the effective concentration of UTP and salts in the remaining liquid phase skyrockets, forcing crystallization.

Corrective Protocol: The "Neutralize & Verify" System

  • Titration Check: Verify the pH of your UTP stock. It should be pH 7.5 (adjusted with NaOH).

  • Lithium Salts: Consider using Lithium salts of UTP (Li-UTP) instead of Sodium salts (Na-UTP). Li-NTPs have significantly higher solubility in ethanol and aqueous buffers, reducing precipitation risks during storage and ethanol precipitation steps.

  • Recovery: Heat the stock to 37°C and vortex vigorously. If crystals remain, check pH. If pH < 6.0, adjust carefully with 1M NaOH.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for diagnosing precipitation based on when it appears in the workflow.

PrecipitationLogic Start Precipitate Observed Timing When did it appear? Start->Timing Assembly During Buffer Assembly (Before Incubation) Timing->Assembly Reaction During Reaction (1-4 Hours in) Timing->Reaction Storage After Thawing Stock Timing->Storage Spermidine Cause: Spermidine Shock (Cold Temp or High Conc) Assembly->Spermidine Cloudy/Snot-like MgShock Cause: Mg-NTP Shock (Incorrect Addition Order) Assembly->MgShock Fine White Powder Pyrophosphate Cause: Mg-Pyrophosphate (Insufficient iPPase) Reaction->Pyrophosphate Heavy White Precipitate pHDrift Cause: pH Drift / Na-Salt Limit (Try Li-Salt or pH adjust) Storage->pHDrift Crystals at bottom Sol_Warm Solution: Assemble at RT Add DNA Last Spermidine->Sol_Warm MgShock->Sol_Warm Sol_Enzyme Solution: Increase iPPase Add EDTA to stop Pyrophosphate->Sol_Enzyme Sol_Heat Solution: Heat to 37°C Check pH > 7.0 pHDrift->Sol_Heat

Figure 1: Diagnostic logic tree for identifying the root cause of precipitation in IVT workflows based on observation timing.

Experimental Protocol: Optimized High-Conc Buffer Assembly

To maximize UTP solubility and prevent "shock" precipitation, follow this specific order of operations. This workflow prevents high-concentration Mg²⁺ from encountering unbuffered phosphates.

BufferAssembly Step1 1. Water (Diluent Base) Step2 2. Buffer + Spermidine (Stabilizer) Step1->Step2 Establish pH Step3 3. NTPs (UTP) (Substrate) Step2->Step3 Buffer NTP charges Note CRITICAL: All steps at Room Temp (25°C) Do NOT use Ice Step2->Note Step4 4. Mg²⁺ (Acetate) (Cofactor) Step3->Step4 Mg binds NTPs safely Step5 5. Template DNA (Instruction) Step4->Step5 Avoid DNA-Spermidine shock Step6 6. T7 Polymerase (Engine) Step5->Step6 Initiate

Figure 2: Step-by-step reagent addition order to prevent ionic shock and spermidine-DNA precipitation.

Quantitative Data: Solubility & Stoichiometry

Use the table below to verify your reaction stoichiometry. An imbalance here is the most common cause of yield failure.

ComponentStandard Conc.High-Yield Conc.[2]Critical Stoichiometry Notes
UTP / NTPs 5 mM each10 mM eachTotal NTP conc = 40 mM. Requires matching Mg²⁺.[3]
Mg²⁺ (Acetate) 20–25 mM50–60 mMRule: [Mg²⁺] must be ≥ Total [NTP] + 10 mM (Free Mg).
Spermidine 2 mM2–4 mMHigh concentrations precipitate DNA. Do not exceed 4 mM.
iPPase 0.002 U/µL0.005 U/µLEssential to prevent Mg₂PPi precipitation.
pH 7.9 (Tris)7.5 (HEPES)HEPES maintains pH better at high concentrations.
References
  • Kern, J. A., et al. (1997). Application of Solution Equilibrium Analysis to in Vitro RNA Transcription.[4] Biotechnology Progress. (Explains the Mg-NTP-PPi equilibrium).

  • Sitaraman, K., et al. (1996). A novel method for the removal of precipitating DNA from transcription reactions. Journal of Biotechnology. (Discusses Spermidine-DNA interactions).

Sources

Optimization

Technical Support Center: UTP Trisodium Salt Stability &amp; Handling

Current Status: Operational Topic: Effect of Freeze-Thaw Cycles on UTP Trisodium Salt Activity Ticket ID: UTP-STAB-001 Executive Summary The Core Issue: UTP (Uridine 5'-triphosphate) trisodium salt is thermodynamically u...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Effect of Freeze-Thaw Cycles on UTP Trisodium Salt Activity Ticket ID: UTP-STAB-001

Executive Summary

The Core Issue: UTP (Uridine 5'-triphosphate) trisodium salt is thermodynamically unstable in aqueous solution. The triphosphate moiety contains two high-energy phosphoanhydride bonds susceptible to hydrolysis.

The Freeze-Thaw Effect: Repeated freeze-thaw (F/T) cycles accelerate this hydrolysis not merely through temperature fluctuation, but through the cryoconcentration effect . As water freezes into pure ice crystals, solutes (nucleotides, salts, buffers) are concentrated into microscopic liquid pockets. This can cause extreme localized pH shifts (eutectic crystallization) and increase the rate of intermolecular collisions, leading to the degradation of UTP into UDP (Uridine Diphosphate) and inorganic phosphate (


).

Impact:

  • In Vitro Transcription (IVT): UDP acts as a competitive inhibitor to T7/SP6 RNA Polymerase, significantly reducing RNA yield.

  • P2Y Receptor Signaling: Hydrolysis alters agonist potency, as P2Y receptors have distinct selectivities for UTP vs. UDP.

Mechanism of Degradation

Understanding the chemical breakdown is vital for troubleshooting. The primary degradation pathway is the hydrolysis of the


-phosphate.
Degradation Pathway Diagram

UTP_Degradation UTP UTP (Active) (Triphosphate) Ice Freeze Event (Ice Crystal Formation) UTP->Ice Temp < 0°C Pocket Liquid Pockets (High Solute Conc. Possible pH Shift) Ice->Pocket Cryoconcentration Hydrolysis Hydrolysis (Phosphoanhydride Bond Break) Pocket->Hydrolysis Acidic Catalysis UDP UDP (Inhibitor) (Diphosphate) Hydrolysis->UDP Pi Inorganic Phosphate (Pi) Hydrolysis->Pi UDP->UTP Inhibition of Downstream Reaction

Figure 1: The cryoconcentration effect during freezing concentrates the UTP and buffer salts, potentially shifting pH and catalyzing the hydrolysis of UTP into UDP, a potent inhibitor of RNA polymerases.[1]

Troubleshooting Guide

Scenario A: Low Yield in In Vitro Transcription (IVT)

Symptom: RNA yield has dropped by >30% compared to previous batches using the same UTP stock. Diagnosis: Accumulation of UDP (inhibitor) due to excessive F/T cycles.

Diagnostic StepActionExpected Outcome
1. Cycle Count Check log for F/T cycles.If >5 cycles , discard and use fresh aliquot.
2. Appearance Inspect thawed solution.Should be clear/colorless. Precipitate indicates salt crash-out or contamination.
3. Functional Spike Run IVT with 50% old / 50% fresh UTP.If yield remains low, the "old" UTP contains an inhibitor (UDP).
Scenario B: Inconsistent Enzyme Kinetics (e.g., ATPase/GTPase assays)

Symptom:


 or 

values are drifting. Diagnosis: The effective concentration of UTP is lower than calculated due to hydrolysis.
  • Correction: Do not rely on gravimetric preparation for critical kinetic constants after storage. Determine exact concentration using the Molar Extinction Coefficient (

    
     at pH 7.0) prior to use.
    

Quality Control Protocols (Self-Validating Systems)

If you suspect UTP degradation, use one of these methods to validate reagent integrity.

Method 1: HPLC Analysis (Gold Standard)

This method separates UTP from its hydrolysis products (UDP, UMP).

  • Column: C18 Reverse Phase (e.g., SunShell C18-WP or equivalent), 5 µm.

  • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.

  • Mobile Phase B: 100 mM TEAA, pH 7.0 with 20% Acetonitrile.

  • Gradient: 0% B to 10% B over 20 minutes.

  • Detection: UV at 262 nm.

  • Acceptance Criteria: UTP Peak Area > 95% of total nucleotide area.

Method 2: The "Functional Spike" Test (Quick Check)

Use this if HPLC is unavailable.

  • Control: Standard IVT reaction with fresh UTP.

  • Test: IVT reaction with Suspect UTP.

  • Spike: IVT reaction with Fresh UTP + added Suspect UTP (1:1 ratio).

    • Logic: If the "Spike" reaction fails or has significantly lower yield than the Control, the Suspect UTP contains inhibitory byproducts (UDP). If the Spike works well but the Test fails, the Suspect UTP is simply degraded/inactive (no inhibitor, just broken).

Storage & Handling FAQs

Q: Can I store UTP Trisodium salt at -20°C indefinitely? A: No. While more stable than the free acid, UTP trisodium solutions slowly degrade even at -20°C.

  • Guideline: Stable for ~6 months at -20°C. For long-term storage (>6 months), store at -80°C.

Q: Why is the Trisodium form preferred over the free acid? A: pH stability. The free acid form of UTP creates a highly acidic solution (pH < 3.0), which causes rapid autocatalytic hydrolysis. The Trisodium salt buffers the solution to pH ~7.0-7.5, which is the optimal stability window.

Q: How many freeze-thaw cycles are "safe"? A: We recommend a maximum of 3-5 cycles .

  • Tip: Upon first thaw, aliquot the master stock into single-use volumes (e.g., 50 µL) to ensure each tube is thawed only once.

Q: I see a white precipitate after thawing. Is it safe to use? A: Proceed with caution. This is likely the trisodium salt crystallizing out or phosphate salts precipitating.

  • Vortex vigorously and warm to room temperature.

  • If precipitate dissolves, measure pH (ensure it is neutral).

  • If precipitate persists, discard . Insoluble particles can nucleate further precipitation and alter the effective concentration.

Decision Tree: Troubleshooting UTP Issues

Troubleshooting_Tree Start Issue: Low Experimental Performance Check_FT Check F/T Cycles of UTP Stock Start->Check_FT High_FT > 5 Cycles Check_FT->High_FT Low_FT < 5 Cycles Check_FT->Low_FT Discard Discard & Use Fresh Aliquot High_FT->Discard Check_pH Check Buffer/Solvent pH (Is it Neutral?) Low_FT->Check_pH Bad_pH Acidic (< pH 6) Check_pH->Bad_pH Good_pH Neutral (pH 7-8) Check_pH->Good_pH Bad_pH->Discard Run_HPLC Run HPLC QC (Check for UDP peak) Good_pH->Run_HPLC

Figure 2: Logic flow for diagnosing UTP-related experimental failures. Note that pH and Cycle count are the primary control points.

References

  • Sigma-Aldrich. (n.d.). Uridine-5′-triphosphate, Trisodium Salt Product Information. Retrieved from

  • New England Biolabs (NEB). (2024). In Vitro Transcription Troubleshooting Guide. Retrieved from

  • Thermo Fisher Scientific. (n.d.). NTP Stability and Handling Guidelines. Retrieved from

  • Wu, J., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP.[2] Frontiers in Bioengineering and Biotechnology. Retrieved from

  • Starr, C.M., et al. (2021).[3] Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. PMC. Retrieved from

Sources

Troubleshooting

Technical Guide: Removal of Inorganic Phosphate (Pi) from UTP Preparations

Topic: Removing Inorganic Phosphate Contaminants from UTP Preparations Core Directive & Scientific Rationale Inorganic phosphate (Pi) is a ubiquitous contaminant in commercial nucleotide triphosphate (NTP) preparations,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Inorganic Phosphate Contaminants from UTP Preparations

Core Directive & Scientific Rationale

Inorganic phosphate (Pi) is a ubiquitous contaminant in commercial nucleotide triphosphate (NTP) preparations, often resulting from spontaneous hydrolysis of the


-phosphate or residual byproducts from chemical synthesis.[1] In sensitive applications—specifically In Vitro Transcription (IVT)  and ATPase/GTPase kinetic assays —Pi accumulation is detrimental.[1][2]
  • Mechanism of Inhibition: In IVT reactions, high concentrations of Pi (often forming MgHPO₄ precipitates) competitively inhibit the initiation phase of T7 RNA Polymerase and reduce overall mRNA yield [1].

  • Assay Interference: In colorimetric ATPase assays (e.g., Malachite Green), background Pi leads to high signal-to-noise ratios, masking the enzymatic release of phosphate.[1]

This guide provides three validated workflows for Pi removal, categorized by experimental scale and required purity.

Diagnostic: Quantifying Pi Contamination

Before initiating purification, quantify the baseline Pi levels. Do not assume "Ultra-Pure" commercial grades are Pi-free.[1]

Q: How do I detect trace Pi in my UTP stock?

A: The Malachite Green Phosphate Assay is the industry standard for colorimetric detection (Sensitivity: ~1 µM).

Protocol: Microplate Malachite Green Assay

  • Prepare Reagents:

    • Reagent A: 1.75% (w/v) Malachite Green Carbinol hydrochloride in 3M H₂SO₄.[1]

    • Reagent B: 2.5% (w/v) Ammonium Molybdate in dH₂O.[1]

    • Working Solution: Mix 100 parts A + 1 part B. Incubate 20 min; filter if visible precipitate forms.

  • Sample Prep: Dilute UTP sample to ~1 mM (estimated).

  • Reaction:

    • Add 80 µL Sample to a clear 96-well plate.

    • Add 20 µL Working Solution.[1]

    • Incubate 10–30 mins at Room Temp (Green color develops).[1]

  • Measurement: Read Absorbance at 620–640 nm .

  • Quantification: Compare against a standard curve of KH₂PO₄ (0–50 µM).[1]

Purification Workflows

Decision Matrix: Choosing Your Method

Pi_Removal_Decision Start Start: Define Needs Scale Sample Volume / Scale? Start->Scale Small Small Scale (< 5 mL) Rapid Cleanup Scale->Small Routine Use Large Large Scale (> 10 mL) High Purity Required Scale->Large Production Ultra Ultra-Low Pi Required (Kinetic Studies) Scale->Ultra Assay Sensitivity Method1 Method 1: Phosphate Binding Resin (Scavenger) Small->Method1 Method2 Method 2: Ion Exchange (SAX) (The Gold Standard) Large->Method2 Method3 Method 3: Enzymatic Mop (PNPase) Ultra->Method3

Figure 1: Decision tree for selecting the optimal inorganic phosphate removal strategy based on scale and sensitivity.

Method 1: Phosphate Binding Resin (The "Scavenger" Approach)

Best for: Small volumes (1–5 mL), buffer exchange, and rapid cleanup.[1]

This method utilizes a proprietary resin (typically modified with rare-earth metals like Lanthanum or Iron) that binds Pi with high affinity while excluding organic phosphates like UTP.[1][2]

Protocol:

  • Equilibration: Wash 1 mL of Inorganic Phosphate Binding Resin (e.g., commercially available from Abcam/Cytiva) with 5 mL of Pi-free water or 10 mM Tris-HCl (pH 7.5).[1][2]

  • Binding: Add the resin directly to your UTP solution (Ratio: ~100 mg resin per 1 µmol expected Pi).[1]

  • Incubation: Mix gently on a rotator for 15–30 minutes at room temperature.

    • Note: Do not vortex vigorously; resin attrition can clog filters.[1][2]

  • Separation:

    • Option A (Spin Column): Transfer slurry to a spin column (0.22 µm pore).[1] Centrifuge at 1,000 x g for 1 min. Collect flow-through.

    • Option B (Gravity): Allow resin to settle; carefully pipette supernatant.[1][2]

  • Validation: Test 5 µL of flow-through with Malachite Green.

Pros/Cons:

  • (+) Extremely fast (< 1 hour).[1]

  • (+) No dilution of sample.[1][3]

  • (-) Resin saturation can occur if Pi levels are unexpectedly high.[1][2]

Method 2: Strong Anion Exchange (SAX) Chromatography

Best for: Large scale preparations and absolute separation of UTP from Pi, UDP, and UMP.[1]

Inorganic phosphate (Pi) carries a lower net negative charge than UTP at neutral pH.[1][2] On a Strong Anion Exchange column (e.g., Q-Sepharose or Mono Q), Pi elutes early in a salt gradient, while UTP elutes later [2].[1]

System Setup:

  • Column: High-Resolution SAX (e.g., Mono Q 5/50 GL or equivalent).[1][2]

  • Buffer A: 20 mM Tris-HCl, pH 7.5 (Low Salt).

  • Buffer B: 20 mM Tris-HCl, pH 7.5 + 1.0 M NaCl (High Salt).

Protocol:

  • Loading: Dilute UTP sample 1:5 in Buffer A to lower ionic strength. Load onto the equilibrated column.[4]

  • Wash: Wash with 5 Column Volumes (CV) of 5-10% Buffer B.

    • Mechanism:[1][5] This removes non-binding impurities.[1][2]

  • Elution Gradient: Run a linear gradient from 0% to 100% Buffer B over 20 CV.

    • Elution Order:

      • Pi (Inorganic Phosphate): Elutes ~150–250 mM NaCl.[1]

      • UMP: Elutes ~300 mM NaCl.

      • UDP: Elutes ~450 mM NaCl.

      • UTP: Elutes ~600–700 mM NaCl.

  • Collection: Monitor UV at 260 nm. Collect the major UTP peak.[2]

  • Desalting: The eluted UTP will be in high salt.[1][2] Desalt using a Sephadex G-10 column or by ethanol precipitation (see FAQ below).[1][2]

Elution_Profile cluster_graph SAX Elution Profile (Conceptual) Start Injection Pi Pi (Low Salt) Start->Pi ~0.2M NaCl UMP UMP Pi->UMP UDP UDP UMP->UDP UTP UTP (High Salt) UDP->UTP ~0.7M NaCl

Figure 2: Relative elution order of phosphate species on Strong Anion Exchange resin at pH 7.5.

Method 3: Enzymatic "Mop" (The PNPase System)

Best for: Kinetic assays requiring < 0.1 µM Pi.

This method uses Purine Nucleoside Phosphorylase (PNPase) to irreversibly consume Pi by transferring it to a nucleoside substrate (e.g., 7-methylguanosine), creating ribose-1-phosphate [3].[1]

Protocol:

  • Reaction Mix: Add 0.1 U/mL PNPase and 0.5 mM 7-methylguanosine (7-MEG) to the UTP solution.

  • Incubation: Incubate at 25°C for 30–60 minutes.

  • Removal: Remove the enzyme via a 10 kDa MWCO spin filter.[1][2]

  • Result: Pi is chemically converted to Ribose-1-Phosphate (which generally does not interfere with ATPase assays).[1][2]

Troubleshooting & FAQs

Q: Can I use Ethanol Precipitation to remove Pi?

A: Proceed with caution. While ethanol precipitation recovers UTP efficiently, sodium phosphate salts (Na-Pi) have variable solubility in ethanol depending on pH and concentration.[1]

  • Risk: If the Pi concentration is high, it may co-precipitate with the UTP.

  • Correction: If using precipitation, wash the pellet twice with 70% ethanol (chilled). Pi is more soluble in 70% ethanol than in 100% ethanol, helping to leach it away from the nucleotide pellet.

Q: Why not use Inorganic Pyrophosphatase (PPase)?

A: STOP. Do not use PPase if your goal is to remove Inorganic Phosphate (Pi).[1]

  • Reason: PPase hydrolyzes Pyrophosphate (PPi) into two molecules of Pi.[1][2] Adding PPase will increase the Pi contamination in your sample [1].[2]

Q: My IVT yield is still low after cleaning. Why?

A: Check the Counter-ion . If you used Ion Exchange (Method 2), your UTP is likely in a high NaCl solution.[1][2] High ionic strength (> 50 mM NaCl) can inhibit T7 RNA Polymerase.[1]

  • Fix: You must desalt the fraction (e.g., Sephadex G-10 or dialysis) and exchange it into a potassium-based buffer if possible, or precipitate and resuspend in water.[1]

Summary of Methods

MethodSpecificity for PiThroughputUTP RecoveryPrimary Use Case
Phosphate Binding Resin HighHigh> 90%Routine cleanup; Buffer exchange
Anion Exchange (SAX) Very HighLow (Time intensive)~80%Bulk manufacturing; High purity needs
Enzymatic Mop (PNPase) ExtremeMedium> 95%Ultra-sensitive kinetic assays

References

  • Effect of Inorganic Phosphate on Transcription

    • Title: Change in inorganic phosphate physical state can regulate transcription.[1]

    • Source: TandF Online / Nucleus.[1]

    • URL:[Link][1]

  • Ion Exchange Separation Logic

    • Title: Ion-exchange separation of nucleic acid constituents by high-performance liquid chromatography.[1][2]

    • Source: PubMed / Journal of Chromatography.[1][2]

    • URL:[Link][1]

  • Enzymatic Mopping (PNPase)

    • Title: Phosphate removal and recovery using immobilized phosphate binding proteins.[1][2][5][6]

    • Source: Water Research X (via PMC).[1]

    • URL:[Link][1]

  • Malachite Green Assay Protocol

    • Title: Malachite Green Phosphate Assay Kit Technical Bulletin.[1]

    • Source: Sigma-Aldrich.[1][7]

Sources

Optimization

adjusting MgCl2 concentrations for UTP-dependent enzymatic reactions

Technical Support Center: Enzymatic Optimization Hub Subject: MgCl₂ Optimization for UTP-Dependent Reactions (IVT & Glycosylation) Doc ID: OPT-Mg-UTP-001 Last Updated: February 17, 2026 Executive Summary: The Magnesium P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzymatic Optimization Hub Subject: MgCl₂ Optimization for UTP-Dependent Reactions (IVT & Glycosylation) Doc ID: OPT-Mg-UTP-001 Last Updated: February 17, 2026

Executive Summary: The Magnesium Paradox

Magnesium (Mg²⁺) is not merely a buffer additive; it is a stoichiometric component of the reaction substrate. In UTP-dependent reactions—specifically In Vitro Transcription (IVT) and UDP-Glucuronosyltransferase (UGT) assays—the enzyme does not recognize free UTP. It recognizes the Mg-UTP complex .

  • Too Little Mg²⁺: The "substrate" (Mg-UTP) is chemically absent, even if UTP concentration is high.

  • Too Much Mg²⁺: Increases non-specific binding (lower fidelity), promotes RNA degradation (in IVT), and risks precipitation.

This guide provides the logic and protocols to calculate, titrate, and troubleshoot MgCl₂ concentrations for optimal enzymatic performance.

The Mechanistic Basis

The Chelation Equilibrium

Nucleotides (ATP, UTP, GTP, CTP) are potent chelators. They bind Mg²⁺ in a 1:1 stoichiometric ratio with high affinity.

  • Rule of Thumb: You must neutralize all free phosphate groups on nucleotides before free catalytic Mg²⁺ becomes available to the enzyme.

  • The Trap: If you increase UTP concentration to boost yield but fail to increase MgCl₂, you effectively inhibit the reaction by stripping the solution of free Mg²⁺.

Visualizing the Interaction

The following diagram illustrates the competition for Magnesium in a typical reaction.

Mg_Equilibrium MgCl2 MgCl2 Input FreeMg Free Mg2+ (Catalytic Cofactor) MgCl2->FreeMg Dissociation UTP Free UTP MgUTP Mg-UTP Complex (Active Substrate) UTP->MgUTP Chelates Mg2+ Enzyme Enzyme (Polymerase/UGT) MgUTP->Enzyme Substrate Binding FreeMg->MgUTP binds UTP FreeMg->Enzyme Catalytic Activation Product Product (RNA / Glucuronide) Enzyme->Product Catalysis

Figure 1: The Magnesium Supply Chain. Note that Mg²⁺ is consumed by UTP chelation before it can serve as a catalytic cofactor.

Optimization Scenarios

Scenario A: High-Yield In Vitro Transcription (T7/SP6 RNAP)

In IVT, total Nucleotide (NTP) concentrations are high (often 5–8 mM each).

  • The Challenge: High NTP loads act as a "magnesium sponge."

  • The Formula:

    
    
    
    • Standard Excess: 4 mM to 8 mM free Mg²⁺ is typically required for T7 RNA Polymerase activity [1].

    • Example: If using 5 mM each of ATP, UTP, GTP, CTP (Total NTP = 20 mM), you need 24–28 mM MgCl₂ .

Scenario B: Glycosylation (UGTs)

For UDP-Glucuronosyltransferases, UTP (as UDP-Glucuronic Acid) is the donor, but UDP is the product and a potent inhibitor.[1][2]

  • The Mechanism: Free UDP inhibits UGTs. Mg²⁺ binds free UDP, relieving this inhibition [2].

  • Optimal Ratio: Research suggests a specific balance, often 10 mM MgCl₂ for 5 mM UDP-GlcA [2].[1]

Protocol: The MgCl₂ Titration Matrix

Do not guess. Perform a "checkerboard" titration to find the sweet spot for your specific template and UTP lot.

Materials:

  • 1M MgCl₂ (RNase-free)

  • NTP/UTP Stocks (Neutralized to pH 7.0—acidic NTPs alter buffer pH)

  • 10X Reaction Buffer (Mg-free)

Workflow:

  • Fix NTP Concentration: Set your UTP/NTPs to the desired yield target (e.g., 5 mM each).

  • Prepare Mg Dilutions: Create a range of MgCl₂ stocks corresponding to 0.8x, 1.0x, 1.2x, 1.5x, and 2.0x the total NTP concentration.

  • Run Small-Scale Reactions: 20 µL volumes are sufficient.

Data Capture Table:

Reaction IDTotal NTP (mM)MgCl₂ (mM)Ratio (Mg:NTP)Relative Yield (%)Notes (Precipitation?)
A1 20150.75< 10%Clear solution (Starved)
A2 20201.0045%Clear solution
A3 20241.20100% Optimal
A4 20301.5095%Slight turbidity
A5 20402.0060%Heavy precipitate (Inhibition)

Troubleshooting Guide

Issue 1: Reaction turns cloudy/white immediately
  • Diagnosis: Magnesium Pyrophosphate (Mg₂PPi) Precipitation .

  • The Cause: As UTP is consumed, pyrophosphate (PPi) is released. PPi binds Mg²⁺ and precipitates, removing Mg from the solution and stopping the reaction [3].[3]

  • The Fix: Add Inorganic Pyrophosphatase (PPase) (0.1 U/µL). This enzyme cleaves PPi into soluble orthophosphate, preventing precipitation and driving the reaction forward.[3]

Issue 2: Low Yield despite high UTP
  • Diagnosis: Chelation Starvation .

  • The Cause: You increased UTP but kept MgCl₂ constant. The extra UTP chelated all available Mg, leaving the enzyme inactive.

  • The Fix: Recalculate using the formula in Section 3. Ensure Mg²⁺ > Total NTPs.

Issue 3: High Error Rate (Mutations/Mismatches)
  • Diagnosis: Metal Ion Infidelity .

  • The Cause: Excessive free Mg²⁺ (> 10 mM excess) can stabilize non-Watson-Crick base pairs, causing the polymerase to incorporate incorrect nucleotides.

  • The Fix: Titrate MgCl₂ down. Use the lowest concentration that still supports 90% of maximum yield.

Troubleshooting Flowchart

Troubleshooting Start Problem Detected Cloudy Is solution cloudy? Start->Cloudy Immediate Immediate Cloudiness? Cloudy->Immediate Yes Yield Low Yield / Clear Solution Cloudy->Yield No Late Cloudiness after 30 min? Immediate->Late No Sol1 Precipitated DNA/Protein. Check Buffer pH & DTT. Immediate->Sol1 Yes Sol2 Mg-Pyrophosphate buildup. Add Pyrophosphatase (PPase). Late->Sol2 Yes Sol3 Mg Starvation. Increase MgCl2 to > Total NTPs. Yield->Sol3

Figure 2: Decision tree for diagnosing Mg-related failures in enzymatic reactions.

References

  • Walia, G., et al. (2018).[1] "The effects of UDP-sugars, UDP and Mg2+ on uridine diphosphate glucuronosyltransferase activity in human liver microsomes." Xenobiotica, 48(9), 890-899. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative kinetics of UTP vs ATP in nucleoside kinase assays

Comparative Kinetics of UTP vs. ATP in Nucleoside Kinase Assays[1][2][3][4] Executive Summary: Challenging the ATP Dogma In standard nucleoside kinase assays, Adenosine Triphosphate (ATP) is the default phosphate donor.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Kinetics of UTP vs. ATP in Nucleoside Kinase Assays[1][2][3][4]

Executive Summary: Challenging the ATP Dogma

In standard nucleoside kinase assays, Adenosine Triphosphate (ATP) is the default phosphate donor. However, for specific enzymes—most notably Deoxycytidine Kinase (dCK) —this default choice introduces significant kinetic artifacts.

This guide presents the comparative kinetics of UTP versus ATP.[1][2][3] While ATP remains the universal donor for most kinases (e.g., Uridine-Cytidine Kinase), UTP is the physiological and kinetically superior donor for dCK , exhibiting Michaelis-Menten kinetics (


) rather than the negative cooperativity observed with ATP (

).

Mechanistic Background: The Phosphate Donor Paradox

Nucleoside kinases catalyze the transfer of a


-phosphate from a donor (NTP) to a nucleoside acceptor. The choice of donor dictates the enzyme's conformational state and catalytic efficiency.
Structural Basis of Donor Specificity (The dCK Case)

Human dCK possesses a flexible donor base-binding loop (residues 240–247).

  • ATP Binding: The loop is disordered or adopts a conformation that creates steric strain, leading to negative cooperativity (Hill coefficient

    
    ).
    
  • UTP Binding: The loop undergoes a main-chain rearrangement to form specific hydrogen bonds with the Uracil ring. This "closed" conformation stabilizes the transition state, resulting in strict Michaelis-Menten kinetics (

    
    ) and a 50-fold increase in substrate efficiency (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the differential kinetic pathways for dCK based on the phosphate donor.

dCK_Kinetics dCK_Free dCK (Open Conformation) Complex_ATP dCK-ATP-Substrate (Strained Loop) dCK_Free->Complex_ATP + ATP (High Km, Neg. Coop) Complex_UTP dCK-UTP-Substrate (Stabilized Loop) dCK_Free->Complex_UTP + UTP (Low Km, Michaelis) Product Phosphorylated Nucleoside + NDP Complex_ATP->Product Slow Catalysis (Lower Vmax/Km) Complex_UTP->Product Fast Catalysis (High Vmax/Km) Product->dCK_Free Release

Figure 1: Kinetic divergence of Deoxycytidine Kinase (dCK) dependent on phosphate donor choice.

Comparative Kinetics Data

The following data contrasts the performance of UTP and ATP across key nucleoside kinases.

Table 1: Kinetic Parameters of Human dCK

Note: UTP is the superior donor.

ParameterATP (Standard)UTP (Optimized)Impact on Assay

(Donor)


UTP saturates enzyme at physiological levels.
Kinetics Model Sigmoidal (Allosteric)Hyperbolic (Michaelis)ATP data requires complex fitting (Hill eq).
Hill Coeff (

)

(Negative Coop.)[5]

(No Coop.)
UTP simplifies data analysis.
Efficiency (

)
LowHigh (~50x higher) UTP yields higher signal-to-noise ratio.
Table 2: Kinetic Parameters of Uridine-Cytidine Kinase (UCK2)

Note: ATP is the preferred donor; UTP acts as an inhibitor.

ParameterATPUTPImpact on Assay
Role Phosphate DonorCompetitive InhibitorDo NOT use UTP as donor.

/



UTP contamination in ATP stocks can suppress signal.
Mechanism Sequential Bi-BiCompetitive InhibitionHigh UTP backgrounds mimic low activity.

Validated Experimental Protocol: HPLC-Based Donor Comparison

Why HPLC? Standard luciferase assays (e.g., Kinase-Glo) rely on measuring ATP depletion. They cannot directly measure UTP utilization. Coupled enzyme assays (PK/LDH) are risky because Pyruvate Kinase has poor specificity for UDP (


).
HPLC is the only donor-agnostic "Gold Standard" for this comparison. 
Workflow Diagram

Assay_Workflow Prep 1. Reaction Setup Buffer: 50mM Tris (pH 7.6), 2mM DTT Mg2+: 5mM (Critical) Variable 2. Variable Component Group A: ATP (0-1000 µM) Group B: UTP (0-100 µM) Prep->Variable Start 3. Initiate Reaction Add Nucleoside Substrate (e.g., 100 µM dCyd) Variable->Start Quench 4. Quench Add 60% Methanol or Heat (95°C, 2 min) Start->Quench Analyze 5. HPLC Analysis Anion Exchange or C18 Detect: 254/270 nm Quench->Analyze

Figure 2: Universal HPLC workflow for comparing nucleotide donors.

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 2 mM DTT.

  • Magnesium: Maintain a fixed excess of

    
     (
    
    
    
    
    
    ). Note: Free ATP/UTP inhibits some kinases; the Mg-NTP complex is the true substrate.
  • Enzyme: Recombinant human dCK (approx. 10–50 ng/µL final).

2. Reaction Assembly: Prepare two parallel master mixes.

  • Mix A (ATP): Titrate ATP from

    
     to 
    
    
    
    .
  • Mix B (UTP): Titrate UTP from

    
     to 
    
    
    
    . (Note the lower range due to higher affinity).

3. Incubation:

  • Add substrate (e.g.,

    
     Deoxycytidine) to initiate.
    
  • Incubate at

    
     for 10–30 minutes. Ensure 
    
    
    
    substrate conversion to maintain initial velocity conditions.

4. Termination & Separation:

  • Quench with equal volume ice-cold methanol. Centrifuge

    
     for 10 min.
    
  • HPLC Method: Strong Anion Exchange (SAX) column.

    • Mobile Phase: Ammonium Phosphate gradient (pH 3.5).

    • Elution Order: dCyd

      
       dCMP 
      
      
      
      dCDP
      
      
      dCTP.
    • Detection: UV 272 nm (Cytidine max).

5. Data Analysis:

  • Calculate velocity (

    
    ) as 
    
    
    
    product formed per minute.
  • For ATP: Fit to Hill Equation:

    
    .
    
  • For UTP: Fit to Michaelis-Menten:

    
    .
    

Technical Nuances & Troubleshooting

  • Purity of Donors: Commercial ATP often contains

    
     UTP. For dCK, where 
    
    
    
    , even trace UTP can skew "ATP-only" kinetics, making the enzyme appear more active or hyperbolic than it is. Use HPLC-purified nucleotides (>99%) for kinetic characterization.
  • Magnesium Ratio: dCK activity is sensitive to the

    
     ratio. Ensure 
    
    
    
    is always
    
    
    above the highest nucleotide concentration.
  • Substrate Inhibition: When using UTP, dCK is prone to substrate inhibition by the nucleoside acceptor at high concentrations (

    
    ), a phenomenon less prominent with ATP.
    

References

  • Hughes, S. J., et al. (1997). Kinetic analysis of human deoxycytidine kinase with the true phosphate donor uridine triphosphate. Biochemistry. Link

  • Godsey, M. H., et al. (2006). Structural basis for the preference of UTP over ATP in human deoxycytidine kinase: illuminating the role of main-chain reorganization. Biochemistry. Link

  • Van Rompay, A. R., et al. (2000). Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases.[6] Pharmacology & Therapeutics.[6] Link

  • Suzuki, T., et al. (2001). Phosphorylation of Uridine and Cytidine Nucleoside Analogs by Two Human Uridine-Cytidine Kinases. Protein Expression and Purification. Link

  • Koplūnaitė, M., et al. (2022). Enzymatic Synthesis of Modified Nucleoside 5'-Monophosphates.[7] Molecules. Link

Sources

Comparative

comparing potency of UTP trisodium salt vs UTP tetrasodium salt

This guide provides an objective, technical comparison between UTP Trisodium and UTP Tetrasodium salts, designed for researchers optimizing purinergic signaling assays or in vitro transcription workflows.[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between UTP Trisodium and UTP Tetrasodium salts, designed for researchers optimizing purinergic signaling assays or in vitro transcription workflows.[1]

Executive Summary: The "Potency" Paradox

Biologically, there is no difference in intrinsic potency between UTP trisodium (


) and UTP tetrasodium (

) salts once they are dissolved in a physiological buffer.[1][2][3] The active moiety in both cases is the uridine 5'-triphosphate anion, which equilibrates to the pH of your experimental system.

However, "apparent" potency differences arise frequently in literature.[3] These are almost exclusively artifacts of stoichiometric errors during solution preparation.[3] Because the tetrasodium salt has a higher molecular weight (due to the extra sodium ion and differing hydration states), treating these salts as interchangeable by weight (


) rather than by molarity (

) leads to dosing discrepancies of 5–10%.[1][2][3]

Recommendation:

  • For General Use: Use UTP Trisodium (

    
    ) .[1][2][3] It is the industry standard, has higher stability in lyophilized form, and dissolves to a pH (~7.0–8.[1]0) closer to physiological range than the tetrasodium form.[3]
    
  • For High-Concentration Stocks (>100mM): The Tetrasodium (

    
    )  form may offer slightly higher solubility limits but requires aggressive pH adjustment (acidification) before use in biological assays.[1][2][3]
    
Chemical & Physical Comparison

The fundamental difference lies in the counter-ions and the resulting solution pH.

FeatureUTP Trisodium Salt (

)
UTP Tetrasodium Salt (

)
Chemical Formula


Approx.[1][2][3] MW (Anhydrous) ~550.09 g/mol ~572.07 g/mol
Solution pH (100 mM in

)
~7.0 – 8.5 (Near Neutral)> 9.5 (Basic)
Primary Ionization State Retains one proton on

-phosphate or Uracil ring at neutral pH.[1][2][3]
Fully deprotonated; requires high pH to maintain

stoichiometry.[1][2][3]
Hygroscopicity ModerateHigh (Deliquescent)
Commercial Availability High (Standard Reagent)Low (Specialty/Bulk)
The Mechanistic Pathway: Why Salt Form Doesn't Matter In Vivo

Once dissolved in a buffered system (e.g., PBS, HEPES at pH 7.4), the "memory" of the salt form is lost.[1][2] The ionization state of UTP is dictated strictly by the Henderson-Hasselbalch equation relative to the solution's pH, not the original counter-ions.

Figure 1: Convergence of UTP Salt Forms in Physiological Buffer

UTP_Pathway Na3 UTP Trisodium Salt (Solid) Dissolution Dissolution in Water Na3->Dissolution Na4 UTP Tetrasodium Salt (Solid) Na4->Dissolution Sol_Na3 Solution A: pH ~7.5 (Na+, H-UTP3-) Dissolution->Sol_Na3 Yields Sol_Na4 Solution B: pH > 9.5 (Na+, UTP4-) Dissolution->Sol_Na4 Yields Buffer Add Physiological Buffer (pH 7.4, High Capacity) Sol_Na3->Buffer pH Adjustment Sol_Na4->Buffer Acidification Required Active Biologically Active Species Equilibrium at pH 7.4 (Mix of UTP4- / H-UTP3-) Buffer->Active Equilibration Receptor P2Y2 Receptor Activation (Identical Potency) Active->Receptor Ligand Binding

Caption: Both salt forms dissociate into free UTP anions and Na+ ions. In a pH 7.4 buffer, they converge to the exact same biologically active species ratio.

The "Potency Trap": Experimental Validation

If a researcher observes that Tetrasodium UTP is "less potent" than Trisodium UTP, it is likely a calculation error.[3]

Scenario: The Weight-Based Error

You prepare 10 mM stock solutions by weighing 10 mg of powder, assuming generic MW ~484 (Free Acid) or ignoring hydration.[1][2][3]

  • Trisodium (

    
    ):  MW ≈ 604  g/mol .[1][2][3]
    
    • 10 mg yields 16.5 µmol of UTP.[1][3]

  • Tetrasodium (

    
    ):  MW ≈ 644  g/mol .[1][2][3]
    
    • 10 mg yields 15.5 µmol of UTP.[1][3]

Result: The Tetrasodium solution is 6% less concentrated than the Trisodium solution.[3] In a sensitive


 assay (e.g., P2Y2 calcium flux), this shifts the curve to the right, falsely appearing as lower potency.[1][2][3]
Corrected Protocol: Molar Normalization

To objectively compare potency, you must normalize by the specific certificate of analysis (CoA) molecular weight, including water content.[1][2][3]

Experimental Workflow: P2Y2 Receptor Calcium Mobilization This protocol validates that both salts are equipotent when prepared correctly.[1][2][3]

  • Stock Preparation (100 mM):

    • Calculate mass using the exact MW from the vendor bottle label.

    • Dissolve in PCR-grade water.[1][2][3]

    • Critical Step: Check pH.[1][2][3]

      • Trisodium:[1][2][3][4][5][6][7] Likely pH 7–8.[1][2][3] No adjustment needed for stock.[2][3]

      • Tetrasodium: Likely pH >9.[1][2][3] Adjust to pH 7.5 using sterile 1N HCl.

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Dilution: Prepare serial dilutions (100 µM to 1 nM) in Assay Buffer.

  • Readout: Fluo-4 AM calcium dye fluorescence in P2Y2-expressing cells (e.g., 1321N1 or A549).

Expected Data:

Parameter Trisodium UTP Tetrasodium UTP

|


 (P2Y2)  | 3.5 ± 0.5 µM | 3.4 ± 0.6 µM |
| Maximal Effect (

)
| 100% | 98-102% |[1][2][3]

Conclusion: No statistically significant difference in potency (


).
Stability & Handling Recommendations

While biological potency is identical, handling potency (shelf-life integrity) differs.[1][2][3]

  • Lyophilized Stability:

    • Trisodium: More stable.[1][2][3] The crystal lattice is robust at neutral pH.[3] Recommended for long-term storage (-20°C).[1][2][3][6][7][8]

    • Tetrasodium: Often more hygroscopic.[1][2][3] Absorbs atmospheric water, which leads to hydrolysis of the triphosphate chain into UDP/UMP (inactive impurities).[2][3]

  • Solution Stability:

    • UTP hydrolyzes rapidly at acidic pH (< 6.[1][2][3]0) and high temperatures.[1][2][3]

    • Trisodium solutions are generally "self-buffered" near pH 7-8, offering good stability.[1][2][3]

    • Tetrasodium solutions are basic.[1][2][3] While phosphate esters are stable in base, RNAse contamination is more active at higher pH if not strictly controlled.[1][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6133, Uridine 5'-triphosphate. Retrieved from [Link][1][2][3]

  • Lazarowski, E. R., et al. (2003). Release of nucleotides as signaling molecules in the airway.[3] Purinergic Signalling.[1][2][3] Retrieved from [Link]

  • Parr, C. E., et al. (1994). Cloning and expression of a human P2U nucleotide receptor, a target for cystic fibrosis pharmacotherapy.[1][3] Proceedings of the National Academy of Sciences. Retrieved from [Link][1][2][3]

Sources

Validation

Precision in Nucleotide Quantification: A Comparative Guide to Anti-UTP Antibody Cross-Reactivity

Executive Summary: The Specificity Challenge In the landscape of nucleotide signaling research—spanning purinergic receptor activation (P2Y2/P2Y4), RNA biosynthesis, and glycosyltransferase kinetics—the accurate quantifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the landscape of nucleotide signaling research—spanning purinergic receptor activation (P2Y2/P2Y4), RNA biosynthesis, and glycosyltransferase kinetics—the accurate quantification of Uridine Triphosphate (UTP) is critical. However, UTP presents a unique immunochemical challenge: it is a small hapten (MW ~484 Da) with high structural homology to its metabolic neighbors (UDP, UMP) and purine analogues (ATP, GTP).

This guide compares the performance of High-Specificity Monoclonal Anti-UTP Antibodies (The Product Standard) against Generic Polyclonal or Low-Affinity Alternatives . We provide the experimental framework to validate these reagents, ensuring your ELISA data represents true UTP concentrations rather than metabolic noise.

Comparative Analysis: Monoclonal Precision vs. Polyclonal Ambiguity

The primary failure mode in UTP ELISA development is cross-reactivity . An antibody that binds UDP with even 20% of the affinity it has for UTP will render metabolic flux assays useless, as UDP concentrations often fluctuate inversely to UTP.

Table 1: Performance Benchmarking
FeatureHigh-Specificity Monoclonal (Recommended)Generic Polyclonal / Low-Affinity AlternativeImpact on Data
Epitope Recognition Recognizes the specific conformation of the Uracil base + Triphosphate tail.Binds the Uracil ring primarily; ignores phosphate count.False Positives: High signal from UDP/UMP accumulation.
Cross-Reactivity (UDP) < 2% 15 - 40% Inability to distinguish substrate (UTP) from product (UDP).
Cross-Reactivity (ATP) < 0.1% 5 - 10% ATP is often present at mM levels; even 1% cross-reactivity swamps the UTP signal.
IC50 Sensitivity Low ng/mL range (High Affinity).High µg/mL range (Low Affinity).Requires large sample volumes; lower sensitivity.
Batch Consistency Identical clone definition; infinite reproducibility.High batch-to-batch variability.Long-term studies become uncomparable.

Technical Deep Dive: The Mechanism of Specificity

To understand why specificity fails, we must look at the immunogen design.

  • The Alternative Approach: Often uses Uridine conjugated to a carrier protein (BSA/KLH) via the ribose. This exposes the Uracil base but masks the phosphate tail. Result: The antibody binds anything with a Uracil base (UTP, UDP, UMP, Uridine).

  • The High-Specificity Approach: Uses a linker strategy that exposes both the Uracil ring and the gamma-phosphate. This forces the antibody to require the full triphosphate structure for binding.

Visualization: Competitive ELISA Principle

In a competitive ELISA for small molecules, the signal is inversely proportional to the analyte concentration.

CompetitiveELISA Sample Sample (UTP) Competition Competitive Binding Equilibrium Sample->Competition Free UTP CoatedAg Plate-Coated UTP Conjugate CoatedAg->Competition Immobilized UTP PrimaryAb Anti-UTP Antibody (Limiting Reagent) PrimaryAb->Competition Binds Target Wash Wash Step (Remove Unbound) Competition->Wash Detection Secondary Ab-HRP + TMB Substrate Wash->Detection Bound Ab Only Signal Colorimetric Signal (Inversely Proportional) Detection->Signal

Figure 1: Mechanism of Competitive Inhibition ELISA. High concentrations of sample UTP prevent the antibody from binding to the plate, resulting in reduced signal.

Self-Validating Protocol: Cross-Reactivity Profiling

Do not rely solely on manufacturer claims. You must validate the antibody in your specific matrix. This protocol determines the Cross-Reactivity (CR) percentage using the IC50 method.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Target: UTP Standard (High Purity >99%).

  • Analogues: UDP, UMP, ATP, GTP (High Purity).

  • Assay Buffer: PBS + 0.1% BSA (Free of phosphates/nucleotidases).

Step-by-Step Workflow
  • Standard Curve Preparation:

    • Prepare a serial dilution of UTP (e.g., 10,000 ng/mL down to 0.1 ng/mL).

    • Prepare identical serial dilutions for each analogue (UDP, ATP, etc.).

  • Competitive Incubation:

    • Add 50 µL of Antigen-Coated Plate (Pre-blocked).[1]

    • Add 50 µL of Standard/Analogue dilution.

    • Add 50 µL of Anti-UTP Antibody (at fixed optimal concentration).

    • Crucial Step: Incubate for 1 hour at 37°C. The antibody distributes between the solution-phase analyte and the plate-bound antigen.

  • Detection:

    • Wash plate 3x with PBST.

    • Add HRP-conjugated Secondary Antibody. Incubate 45 min.

    • Wash 5x.[1]

    • Add TMB Substrate.[2][3][4] Stop reaction with H2SO4.[3][4] Read OD450.

  • Data Analysis (The Calculation):

    • Plot OD450 vs. Log(Concentration) for UTP and all analogues.

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for each.

    • Formula:

      
      
      
Visualization: Validation Workflow

ValidationWorkflow cluster_prep 1. Preparation cluster_assay 2. Competitive Assay cluster_analysis 3. Analysis UTP_Std UTP Serial Dilution (Target) Mix Mix with Anti-UTP Ab in Coated Wells UTP_Std->Mix UDP_Std UDP Serial Dilution (Analogue) UDP_Std->Mix ATP_Std ATP Serial Dilution (Analogue) ATP_Std->Mix Read Measure OD450 Mix->Read Calc Calculate IC50 Read->Calc Result Determine % Cross-Reactivity Calc->Result

Figure 2: Step-by-step workflow for validating antibody specificity against structural analogues.

Troubleshooting & Matrix Integrity

Even with a perfect antibody, experimental design can fail.

The Phosphatase Problem

Biological samples (plasma, lysates) contain phosphatases that rapidly degrade UTP into UDP.

  • Symptom: Signal drift; UTP levels appear artificially low, UDP cross-reactivity appears artificially high.

  • Solution: All lysis buffers and diluents must contain Phosphatase Inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) and EDTA (to chelate Mg2+ required by many nucleotidases).

The "Hook Effect" in Competitive Assays

Unlike Sandwich ELISA, very high concentrations of analyte do not cause a drop in signal (which is already low). However, they can cause background noise issues if the wash is insufficient.

  • Solution: Ensure vigorous washing (5 cycles) after the primary incubation to remove high-concentration unbound analytes.

References

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Uridine Triphosphate (UTP). Retrieved from [Link]

  • ELK Biotechnology. (n.d.).[3] UTP (Uridine Triphosphate) ELISA Kit Test Principle and Specifications. Retrieved from [Link]

  • Lazarowski, E. R., et al. (1995). Uridine nucleotide selectivity of three phospholipase C-activating P2 receptors. Journal of Biological Chemistry. Retrieved from [Link]

  • Schafer, R., et al. (2003).[5] ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

Sources

Comparative

Technical Comparison: UTP Trisodium Salt Stability in Tris vs. HEPES

Topic: Comparison of UTP Trisodium Salt Stability in Tris vs. HEPES Buffers Content Type: Publish Comparison Guide Executive Summary For researchers utilizing Uridine 5'-triphosphate (UTP) in critical applications such a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of UTP Trisodium Salt Stability in Tris vs. HEPES Buffers Content Type: Publish Comparison Guide

Executive Summary

For researchers utilizing Uridine 5'-triphosphate (UTP) in critical applications such as in vitro transcription (IVT), enzymatic kinetics, or drug screening, buffer selection is not merely a matter of pH control—it is a determinant of reagent integrity.[1]

The Verdict: HEPES is the superior buffer for the long-term stability and freeze-thaw resilience of UTP trisodium salt due to its minimal temperature-dependent pH shift (


). Tris , while standard for historical IVT protocols, poses a higher risk of hydrolysis during storage and temperature cycling due to significant pH fluctuations that can expose the triphosphate chain to alkaline degradation conditions in frozen states.

Mechanistic Foundations of UTP Instability

To understand buffer performance, we must first isolate the chemical vulnerability of the UTP molecule.

The Degradation Pathway

The primary degradation mechanism of UTP is the hydrolysis of the phosphoanhydride bonds. This reaction is acid-base catalyzed and accelerated by divalent metal ions (e.g.,


) and heat.
  • 
     Cleavage:  Yields UDP and inorganic phosphate (
    
    
    
    ).[1]
  • 
     Cleavage:  Yields UMP and pyrophosphate (
    
    
    
    ).[1]

Note: While enzymatic hydrolysis requires


 to bridge the 

and

phosphates for nucleophilic attack, spontaneous (non-enzymatic) hydrolysis is primarily driven by pH extremes.[1]
The "Silent Killer": Temperature-Dependent pH Drift

The stability of the triphosphate tail is optimal between pH 6.5 and 7.5. Deviation into alkaline conditions (pH > 8.[1]0) significantly accelerates hydrolysis. This is where the choice of buffer becomes critical.

  • Tris (Tris(hydroxymethyl)aminomethane): Exhibits a high temperature coefficient (

    
    ).[1] A Tris buffer prepared at pH 7.5 at 25°C will shift to pH ~8.5 at 4°C  and can exceed pH 9.0 in frozen states  before complete solidification. This alkaline shift during freezing exposes UTP to accelerated degradation cycles.
    
  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic Good's buffer with a low temperature coefficient (

    
    ).[1] It maintains physiological pH tightly across liquid and frozen states, protecting the acid-labile phosphoanhydride bonds.
    

Comparative Analysis: Tris vs. HEPES

The following data synthesizes physicochemical properties with functional stability metrics relevant to nucleotide preservation.

Table 1: Physicochemical & Functional Comparison
FeatureTris BufferHEPES BufferImpact on UTP Stability
Chemical Class Primary AmineZwitterionic (Sulfonic Acid)Tris amines can be reactive; HEPES is chemically inert.[1]
pKa (at 25°C) 8.067.48HEPES pKa is closer to the UTP stability optimum (pH 7.0).[1]

-0.031 (High drift)-0.014 (Low drift)CRITICAL: Tris becomes alkaline upon freezing, risking hydrolysis.[1]
Metal Coordination Weak chelator of Cu²⁺, Ni²⁺Negligible metal bindingTris may interfere with Mg²⁺ concentration if not compensated.
IVT Performance Standard (Historical)High Yield (Modern)HEPES-Mg(OAc)₂ systems often yield higher mRNA titers due to stable pH.[1]
Freeze-Thaw Suitability LowHighHEPES prevents "pH shock" during phase transitions.[1]
Functional Stability Evidence

In in vitro transcription (IVT) workflows, switching from Tris-HCl to HEPES-NaOH often correlates with higher mRNA yields.[1] While factors like ionic strength (acetate vs. chloride) play a role, the maintenance of pH as protons are released during the polymerization reaction (


) is superior in HEPES.

Expert Insight: In high-concentration IVT reactions (>5 mM NTPs), the release of protons can overwhelm weak buffers. HEPES provides a robust buffering capacity in the pH 6.8–7.5 range, preventing acidification that could precipitate DNA templates or stall the polymerase, while simultaneously protecting unreacted UTP from acid hydrolysis.

Visualizing the Stability Landscape

Diagram 1: UTP Degradation & Buffer Interaction

This diagram illustrates the chemical pathways of UTP breakdown and how buffer properties intercept these risks.

UTP_Stability UTP UTP Trisodium Salt UDP UDP + Pi UTP->UDP Hydrolysis (Slow) UMP UMP + PPi UDP->UMP Hydrolysis (Fast) Tris Tris Buffer (High pH Drift) Freeze Freezing (-20°C) Tris->Freeze pH shifts > 8.5 Heat Heating (37°C) Tris->Heat pH shifts < 7.0 HEPES HEPES Buffer (Stable pH) HEPES->UTP Protects Structure HEPES->Freeze pH stays ~7.5 Freeze->UTP Accelerates Alkaline Hydrolysis Heat->UTP Thermal Energy

Caption: Figure 1. Mechanism of buffer-induced instability. Tris induces alkaline stress during freezing, accelerating hydrolysis, whereas HEPES maintains a protective pH window.

Diagram 2: Decision Matrix for Buffer Selection

Decision_Matrix Start Select Application Storage Long-Term Storage (-20°C / -80°C) Start->Storage Assay Active Assay (IVT / Kinase) Start->Assay HEPES_Rec RECOMMENDATION: HEPES (pH 7.5) Storage->HEPES_Rec Prevents pH drift Condition Is Temperature Constant? Assay->Condition Tris_Rec RECOMMENDATION: Tris-HCl (pH 8.0) Condition->HEPES_Rec No (Temp Cycling) Condition->Tris_Rec Yes (Standard Protocol)

Caption: Figure 2. Selection guide based on experimental workflow. HEPES is the default for stability; Tris is reserved for standard protocols where temperature is strictly controlled.

Validated Experimental Protocol: Measuring UTP Stability

To empirically verify UTP integrity in your specific buffer system, use this HPLC-based self-validating protocol.

Method: Reverse-Phase Ion-Pairing HPLC

Objective: Quantify the ratio of UTP to its hydrolysis products (UDP/UMP) over time.

  • Buffer Preparation:

    • Prepare 50 mM Tris-HCl (pH 7.5 at 25°C) and 50 mM HEPES-NaOH (pH 7.5 at 25°C).

    • Add 10 mM

      
       to mimic reaction conditions (optional, but recommended for realism).
      
  • Sample Incubation:

    • Dissolve UTP Trisodium Salt to 10 mM in both buffers.

    • Aliquot into three sets: Control (Flash freeze -80°C), Stress A (37°C for 24h), Stress B (5x Freeze-Thaw cycles).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm.[1]

    • Mobile Phase A: 100 mM Triethylammonium acetate (TEAA), pH 7.0.[1]

    • Mobile Phase B: 100 mM TEAA, pH 7.0 + 25% Acetonitrile.

    • Gradient: 0-15% B over 20 mins.

    • Detection: UV at 262 nm.

  • Analysis:

    • Calculate % Purity =

      
      .[1]
      
    • Pass Criteria: >95% purity for fresh reagent; >90% after stress testing.

References

  • BenchChem. (2025).[1][2] HEPES vs. Tris Buffer: A Comparative Guide for Protein Stability Studies. Retrieved from

  • ThermoFisher Scientific. (2024).[1] Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription. Retrieved from

  • Hopax Fine Chemicals. (2024).[1][3] Unlocking the Chemistry: HEPES vs. Tris Buffers. Retrieved from

  • ResearchGate. (2023). Stability of NADH in Tris buffer, HEPES buffer, and phosphate buffer. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Common Patterns of Hydrolysis Initiation in P-loop Fold Nucleoside Triphosphatases. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for Uridine Triphosphate (Trisodium Salt)

Executive Summary & Chemical Profile As researchers, we often view Uridine 5'-triphosphate trisodium salt (UTP-Na3) merely as a reagent for RNA synthesis, P2Y receptor signaling studies, or metabolic assays. However, eff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often view Uridine 5'-triphosphate trisodium salt (UTP-Na3) merely as a reagent for RNA synthesis, P2Y receptor signaling studies, or metabolic assays. However, effective laboratory management requires viewing reagents through their entire lifecycle—from procurement to disposal.

While UTP-Na3 is generally classified as non-hazardous under GHS standards, its disposal requires strict adherence to protocol. As a phosphate-rich biological precursor, improper disposal can lead to local eutrophication in water systems or bacterial overgrowth in laboratory plumbing. Furthermore, the trisodium salt form impacts the ionic strength and pH of waste streams, necessitating specific handling during consolidation.

Chemical Identification & Properties
PropertySpecificationRelevance to Disposal
Chemical Name Uridine 5'-triphosphate trisodium saltPrimary identifier for waste labeling.
CAS Number 19817-92-6Required for waste manifesting.
Physical State White to off-white powderParticulate management required during spill cleanup.
Solubility

50 mg/mL in Water
High solubility facilitates aqueous waste collection but increases mobility in spills.
pH (5% Solution) Approx. 6.5 – 8.5Generally neutral; rarely requires neutralization before consolidation.
Stability Hygroscopic; degrades at high tempKeep waste containers closed to prevent hydrolysis/degradation.

Waste Stream Segregation Logic

The disposal pathway for UTP-Na3 is determined not just by the chemical itself, but by the matrix in which it is dissolved. The decision logic below ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and local EHS standards.

Strategic Decision Matrix

The following diagram illustrates the critical decision points for segregating UTP waste. Note that "mixed waste" (biological + chemical) is the most common failure point in lab compliance.

UTP_Disposal_Logic Start Waste Identification: UTP-Na3 Source State_Check Physical State? Start->State_Check Solid_Pure Solid/Powder (Expired or Surplus) State_Check->Solid_Pure Dry Reagent Liquid_Sol Liquid Solution State_Check->Liquid_Sol Reaction Mix/Buffer Stream_A Stream A: Non-Hazardous Chemical Waste (Label: UTP-Na3 Solid) Solid_Pure->Stream_A Contam_Check Contains Biologicals or Toxins? Liquid_Sol->Contam_Check Stream_B Stream B: Aqueous Chemical Waste (No drain disposal without EHS approval) Contam_Check->Stream_B Pure Buffer/Water Stream_C Stream C: Biohazardous Waste (Autoclave/Chemical Decon) Contam_Check->Stream_C Viral/Cell Culture Stream_D Stream D: Mixed Chemical Hazard (e.g., Phenol/Chloroform) Contam_Check->Stream_D Toxic Solvents

Figure 1: Decision matrix for segregating Uridine Triphosphate waste streams based on physical state and co-contaminants.

Detailed Disposal Protocols

Protocol A: Solid Waste (Expired or Surplus Reagent)

Context: Used for pure UTP-Na3 powder that has degraded, expired, or is no longer needed. Scientific Rationale: Although non-hazardous, bulk quantities of nucleotide salts should not be placed in municipal trash to prevent potential environmental accumulation or confusion with hazardous white powders.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar.

  • Transfer: Transfer the solid UTP-Na3 into the waste container. Do not generate dust.

  • Labeling: Affix a hazardous waste label (even if non-regulated, this is Best Practice).

    • Constituents: Uridine 5'-triphosphate trisodium salt (100%).

    • Hazard Check: Check "Non-Hazardous" or "Other" depending on facility tags.

  • Storage: Cap tightly. Store in the chemical waste accumulation area until EHS pickup.

Protocol B: Liquid Aqueous Waste (Buffers & Reaction Mixtures)

Context: UTP dissolved in water, PBS, or Tris buffers. Scientific Rationale: While UTP is biodegradable, the "Trisodium" component adds sodium load, and the phosphate backbone can contribute to algal blooms if released into waterways. Self-Validating Step: Always measure pH before consolidation to prevent gas evolution if mixing with other waste streams.

  • Validation: Verify the solution does not contain azides (explosive hazard with metals), heavy metals, or organic solvents.

  • Consolidation: Pour into the "Aqueous Non-Hazardous" waste carboy.

  • Rinsing: Triple rinse the original vessel with water; add rinsate to the carboy.

  • Documentation: Log the volume and concentration (e.g., "500mL, 100mM UTP") on the waste log sheet.

Protocol C: Biologically Contaminated Waste

Context: UTP used in cell culture media or viral transcription assays. Scientific Rationale: The biological hazard supersedes the chemical nature of UTP. The nucleotide will degrade during sterilization.

  • Deactivation:

    • Option 1 (Autoclave): Place waste in biohazard bag/container. Autoclave at 121°C, 15 psi for 30 minutes.

    • Option 2 (Bleach): Add bleach to a final concentration of 10%. Let stand for 30 minutes.

  • Disposal:

    • Autoclaved liquids may often be drain-disposed (verify with local EHS).

    • Bleached liquids must usually be handled as chemical waste due to chlorine content.

Emergency Procedures: Spill Response

Accidental release of UTP-Na3 powder can create a slip hazard (if wet) or respiratory irritation (if dust is inhaled).

Spill_Response Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Gloves, Goggles, N95) Assess->PPE Contain 3. Containment (Cover with wet paper towel) PPE->Contain Clean 4. Cleanup (Scoop/Wipe) Contain->Clean Verify 5. Verify (No residue) Clean->Verify

Figure 2: Step-by-step workflow for managing a dry powder spill of UTP-Na3.

Spill Cleanup Protocol:

  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. If the spill is large (>100g) and dusty, use an N95 respirator.

  • Containment:

    • Dry Spill: Cover with a damp paper towel to prevent dust generation.

    • Wet Spill: Cover with absorbent pads.

  • Cleanup: Scoop up material and place it in a waste bag. Wipe the area with water and a mild detergent.

  • Disposal: Label the cleanup debris as "Debris contaminated with UTP-Na3" and dispose of it via Stream A (Solid Waste).

Regulatory & Compliance Framework

Adhering to these regulations ensures your laboratory maintains its "License to Operate."

  • United States (RCRA/EPA): UTP-Na3 is not listed as a P-list (acutely toxic) or U-list (toxic) hazardous waste [1]. However, the "Cradle-to-Grave" responsibility implies that the generator is responsible for the final fate of the chemical.

  • European Union (REACH): Ensure compliance with SDS Section 13. Waste codes should be assigned based on the application (e.g., EWC 16 05 06 for lab chemicals) [2].

  • Drain Disposal Prohibition: Most modern EHS permits strictly prohibit pouring any chemical, regardless of toxicity, down the drain without explicit written authorization. This prevents Cumulative Impact Loading on municipal water treatment plants.

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. EPA.gov. [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: Uridine 5'-triphosphate trisodium salt. ECHA.europa.eu. [Link]

  • PubChem. (2023). Uridine 5'-triphosphate trisodium salt - Safety and Hazards. National Library of Medicine. [Link]

© Copyright 2026 BenchChem. All Rights Reserved.